3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Description
Properties
IUPAC Name |
3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4IN3/c9-7-4-12-8-6(7)1-5(2-10)3-11-8/h1,3-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXANOLQQIUJNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)I)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640110 | |
| Record name | 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
757978-11-3 | |
| Record name | 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Synthesis of 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, a key intermediate in the development of novel therapeutics. The synthesis involves a two-step process commencing with the conversion of 5-bromo-7-azaindole to 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, followed by regioselective iodination at the C-3 position. This document details the experimental protocols, presents quantitative data in a structured format, and includes workflow diagrams for enhanced clarity.
Synthetic Strategy Overview
The synthesis of this compound is achieved through a two-step sequence:
-
Cyanation of 5-bromo-7-azaindole: The initial step involves the displacement of the bromine atom at the 5-position of the 7-azaindole ring with a nitrile group. This transformation can be effectively carried out using either copper(I) cyanide or through a palladium-catalyzed cyanation reaction.
-
Iodination of 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile: The subsequent step is the selective introduction of an iodine atom at the 3-position of the pyrrolo[2,3-b]pyridine core. This is typically achieved via electrophilic iodination using reagents such as N-iodosuccinimide (NIS).
The overall synthetic workflow is depicted in the following diagram:
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Two primary methods are reported for the synthesis of the carbonitrile intermediate.
Method A: Copper-mediated Cyanation
This protocol is suitable for large-scale synthesis.
-
Reaction: To a solution of 5-bromo-7-azaindole in N-methylpyrrolidone (NMP), copper(I) cyanide is added. The reaction mixture is heated under a nitrogen atmosphere.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with ethyl acetate and washed with aqueous ammonia solution to remove copper salts. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization from ethyl acetate.
Method B: Palladium-catalyzed Cyanation
This method offers an alternative route using palladium catalysis.
-
Reaction: To a solution of 5-bromo-7-azaindole in dimethylformamide (DMF), sodium cyanide, copper(I) iodide, and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) are added. The mixture is heated under an argon atmosphere.
-
Work-up and Purification: Upon cooling, the reaction is diluted with ethyl acetate and washed with saturated sodium bicarbonate solution. The organic layer is extracted, dried, and concentrated. The crude product is then purified.
Step 2: Synthesis of this compound
This step involves the regioselective iodination of the synthesized intermediate. The following protocol is based on procedures for analogous 5-substituted 7-azaindoles[1].
-
Reaction: To a solution of 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, N-iodosuccinimide (NIS) is added portion-wise at room temperature. The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: The reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate to destroy any unreacted iodine. The product is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Quantitative Data
The following tables summarize the key quantitative data for the synthesis.
Table 1: Synthesis of 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
| Parameter | Method A (Copper-mediated) | Method B (Palladium-catalyzed) |
| Starting Material | 5-bromo-7-azaindole | 5-bromo-7-azaindole |
| Reagents | CuCN, NMP | NaCN, CuI, Pd(PPh₃)₄, DMF |
| Reaction Temperature | 180 °C | 125 °C |
| Reaction Time | 15 hours | 48 hours |
| Yield | 79.3% | Not explicitly stated |
| Purity | 99.8% (after recrystallization) | Not explicitly stated |
Table 2: Synthesis of this compound
| Parameter | Iodination Protocol |
| Starting Material | 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile |
| Reagent | N-Iodosuccinimide (NIS) |
| Solvent | DMF or Acetonitrile |
| Reaction Temperature | Room Temperature |
| Yield | High (expected based on analogous reactions) |
| Purity | High (after chromatography) |
Signaling Pathways and Experimental Workflows
The following diagram illustrates the logical flow of the experimental procedure for the synthesis of the final product.
Caption: Detailed experimental workflow for the two-step synthesis.
References
Structural Analysis of 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive structural analysis of the heterocyclic compound 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile. As a substituted 7-azaindole, this molecule holds significant interest as a versatile building block in medicinal chemistry, particularly in the design of kinase inhibitors and other therapeutic agents. This document outlines its fundamental physicochemical properties, proposes a detailed synthetic pathway based on established methodologies for analogous compounds, and presents predicted spectroscopic data. Furthermore, it explores the potential biological significance of this scaffold and its derivatives, offering insights for researchers in drug discovery and development. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information from closely related structures to provide a robust analytical framework.
Introduction
This compound belongs to the 7-azaindole class of compounds, which are recognized as privileged structures in medicinal chemistry. The 7-azaindole core is a bioisostere of indole and purine, and its derivatives have shown a wide range of biological activities, including the inhibition of various protein kinases. The introduction of an iodine atom at the 3-position and a nitrile group at the 5-position provides key functionalities for further chemical modifications, making this compound a valuable intermediate in the synthesis of complex drug candidates. This guide aims to provide a detailed overview of its structural characteristics and a practical framework for its synthesis and characterization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These values are crucial for understanding the compound's behavior in various experimental settings.
| Property | Value |
| Molecular Formula | C₈H₄IN₃ |
| Molecular Weight | 269.04 g/mol |
| CAS Number | 757978-11-3 |
| Appearance | Solid (predicted) |
| SMILES | C1=C(C=NC2=C1C(=CN2)I)C#N |
| InChI | InChI=1S/C8H4IN3/c9-7-4-12-8-6(7)1-5(2-10)3-11-8/h1,3-4H,(H,11,12) |
| InChIKey | YLXANOLQQIUJNO-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
Step 1: Iodination of 5-bromo-1H-pyrrolo[2,3-b]pyridine
The first step involves the regioselective iodination of the 7-azaindole ring at the C-3 position. This is a common transformation for this heterocyclic system.
-
Reaction: 5-bromo-1H-pyrrolo[2,3-b]pyridine to 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine.
-
Reagents and Conditions:
-
Iodinating Agent: N-Iodosuccinimide (NIS) is a mild and effective reagent for this purpose.
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) is typically used.
-
Temperature: The reaction is usually carried out at room temperature.
-
-
Proposed Protocol:
-
Dissolve 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in DMF.
-
Add N-Iodosuccinimide (1.1 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.
-
Wash the organic layer with saturated sodium thiosulfate solution to remove any unreacted iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine.
-
Step 2: Cyanation of 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine
The second step involves the conversion of the bromo group at the C-5 position to a nitrile group. Palladium-catalyzed cyanation is a well-established method for this transformation on aromatic and heteroaromatic bromides.[1][2]
-
Reaction: 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine to this compound.
-
Reagents and Conditions:
-
Cyanide Source: Zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are commonly used as safer alternatives to other cyanide reagents.[2]
-
Catalyst: A palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a combination of a palladium(II) precursor like palladium(II) acetate (Pd(OAc)₂) with a suitable phosphine ligand (e.g., Xantphos), is typically employed.[3]
-
Solvent: A polar aprotic solvent like DMF or a mixture of dioxane and water is often used.[2]
-
Temperature: The reaction usually requires heating, typically in the range of 80-120 °C.
-
-
Proposed Protocol:
-
To a reaction vessel, add 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), zinc cyanide (0.6 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).
-
Add degassed DMF as the solvent.
-
Heat the reaction mixture to 100 °C and stir for 4-8 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture to remove any inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield this compound.
-
Synthesis Workflow Diagram
Predicted Spectroscopic Data
Due to the absence of published experimental spectra for this compound, the following data are predicted based on the analysis of structurally similar 7-azaindole derivatives.
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | N1-H |
| ~8.8 | s | 1H | H4 |
| ~8.5 | s | 1H | H6 |
| ~7.8 | s | 1H | H2 |
Predicted ¹³C NMR Data (in DMSO-d₆, 101 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | C7a |
| ~148 | C6 |
| ~135 | C4 |
| ~130 | C2 |
| ~120 | C5 |
| ~118 | CN |
| ~115 | C3a |
| ~75 | C3 |
Predicted Mass Spectrometry Data
| Ionization Mode | Predicted m/z |
| ESI+ | [M+H]⁺ ≈ 270.95 |
Structural Relationships and Biological Significance
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a key component in a multitude of biologically active molecules. The specific substitutions in this compound suggest its utility as a versatile intermediate in the synthesis of kinase inhibitors.
Signaling Pathway Context
Derivatives of the 1H-pyrrolo[2,3-b]pyridine core have been extensively investigated as inhibitors of various protein kinases, such as Fibroblast Growth Factor Receptors (FGFRs), which play crucial roles in cell proliferation, differentiation, and angiogenesis.[4][5] The general mechanism of action for such inhibitors involves competitive binding to the ATP-binding pocket of the kinase domain, thereby preventing phosphorylation of downstream substrates and inhibiting the signaling cascade.
The iodine at the 3-position can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce a variety of substituents, allowing for the exploration of the chemical space around this position to optimize binding affinity and selectivity for a target kinase. The nitrile group at the 5-position can serve as a hydrogen bond acceptor or be further transformed into other functional groups such as amines or carboxylic acids, which can interact with specific residues in the active site of a protein.
Conclusion
This compound is a strategically important synthetic intermediate with high potential for the development of novel therapeutics. While direct experimental data for this compound is scarce, this guide provides a comprehensive overview of its properties, a plausible synthetic route, and predicted analytical data based on the well-established chemistry of the 7-azaindole scaffold. The structural features of this molecule make it an ideal starting point for the synthesis of libraries of compounds for screening against various biological targets, particularly protein kinases. Further experimental validation of the proposed synthesis and characterization is warranted to fully exploit the potential of this versatile building block.
References
- 1. benchchem.com [benchchem.com]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The palladium-catalyzed direct C3-cyanation of indoles using acetonitrile as the cyanide source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. CN109081840B - Preparation method of 5-bromo-7-azaindole - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document summarizes available quantitative data, outlines relevant experimental methodologies, and visualizes associated signaling pathways and experimental workflows.
Core Physicochemical Properties
This compound is a solid compound with the empirical formula C₈H₄IN₃.[1] Its molecular structure features a pyrrolo[2,3-b]pyridine core, which is recognized as a privileged scaffold in the design of kinase inhibitors. The presence of an iodo group at the 3-position and a carbonitrile group at the 5-position significantly influences its chemical reactivity and biological activity.
Table 1: Summary of Physicochemical Data
| Property | Value | Source/Method |
| Molecular Formula | C₈H₄IN₃ | N/A |
| Molecular Weight | 269.04 g/mol | |
| CAS Number | 757978-11-3 | |
| Physical Form | Solid | |
| Melting Point | Not experimentally determined for this specific compound. The related compound, 3-iodo-1H-pyrrolo[2,3-b]pyridine, has a melting point of 202-206 °C.[2] | N/A |
| Boiling Point | Not experimentally determined. | N/A |
| Solubility | Data not available. Expected to be soluble in common organic solvents like DMSO and DMF. | N/A |
| pKa | Not experimentally determined. | N/A |
| LogP | A predicted LogP of 2.3476 is available for the related compound 3-Iodo-4-methyl-1h-pyrrolo[2,3-b]pyridine-5-carbonitrile.[3] | Predicted |
Experimental Protocols
General Synthetic Approach
The synthesis would likely start from a suitable pyridine precursor. A common strategy involves the construction of the fused pyrrole ring onto the pyridine core. Iodination at the 3-position of the pyrrolo[2,3-b]pyridine ring can be achieved using various iodinating agents.
A plausible, though not explicitly documented, experimental protocol for the iodination step is outlined below:
Protocol: Iodination of 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
-
Dissolution: Dissolve 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile in a suitable anhydrous solvent (e.g., N,N-dimethylformamide or tetrahydrofuran) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to a low temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.
-
Addition of Iodinating Agent: Slowly add a solution of an iodinating agent, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl), in the same solvent to the cooled reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at the low temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted iodine.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.
Biological Activity and Signaling Pathways
The 1H-pyrrolo[2,3-b]pyridine scaffold is a key component in a variety of kinase inhibitors.[4][5] These compounds often target the ATP-binding site of kinases, thereby inhibiting their catalytic activity. The deregulation of kinase signaling pathways is a hallmark of many diseases, including cancer.
Fibroblast Growth Factor Receptor (FGFR) Signaling
Abnormal activation of the FGFR signaling pathway is implicated in various cancers.[4][6] The 1H-pyrrolo[2,3-b]pyridine core has been utilized to develop potent inhibitors of FGFR1, 2, and 3.[4][6] The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation, leading to the activation of downstream signaling cascades such as the RAS-MEK-ERK and PI3K-AKT pathways, which regulate cell proliferation, survival, and migration.[7][8]
Caption: FGFR Signaling Pathway and Inhibition.
Kinase Inhibition Assay Workflow
A general workflow for assessing the inhibitory activity of a compound like this compound against a target kinase is depicted below. Such assays are crucial for determining the potency (e.g., IC₅₀ value) of the inhibitor.
Caption: General Kinase Inhibition Assay Workflow.
Protocol: In Vitro Kinase Inhibition Assay
-
Compound Preparation: Prepare a series of dilutions of this compound in a suitable buffer, typically containing a small percentage of DMSO.
-
Kinase Reaction: In a multi-well plate, combine the target kinase, its specific substrate (e.g., a peptide or protein), and ATP in a reaction buffer.
-
Initiation of Inhibition: Add the various concentrations of the test compound to the wells. Include positive controls (no inhibitor) and negative controls (no kinase).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific period to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as luminescence-based assays that quantify the amount of ATP remaining or fluorescence-based assays that detect the phosphorylated substrate.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. 3-Iodo-1H-pyrrolo[2,3-b]pyridine | 23616-57-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. chemscene.com [chemscene.com]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Functional roles of fibroblast growth factor receptors (FGFRs) signaling in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (CAS 757978-11-3): A Core Scaffold for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, also known as 3-iodo-7-azaindole-5-carbonitrile, is a heterocyclic organic compound belonging to the pyrrolopyridine class. Its chemical structure, featuring a 1H-pyrrolo[2,3-b]pyridine core, has garnered significant interest in medicinal chemistry. This scaffold is a key component in the development of potent kinase inhibitors, particularly targeting Traf2- and NCK-interacting kinase (TNIK). This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, plausible synthetic routes, and its role as a scaffold for biologically active molecules. Due to the limited publicly available data specifically for CAS number 757978-11-3, this guide also draws upon information from closely related analogues to provide a broader context for its potential applications in drug discovery and development.
Chemical and Physical Properties
This compound is a solid organic compound with the molecular formula C₈H₄IN₃ and a molecular weight of 269.04 g/mol .[1][2] The structure consists of a fused pyrrole and pyridine ring system, forming the 7-azaindole core. The key functional groups are an iodine atom at the 3-position of the pyrrole ring and a nitrile group at the 5-position of the pyridine ring.
| Property | Value | Reference |
| CAS Number | 757978-11-3 | [1][2] |
| Molecular Formula | C₈H₄IN₃ | [1][2] |
| Molecular Weight | 269.04 g/mol | [1] |
| Appearance | Solid | [1] |
| SMILES | Nc1cc(C#N)c2c(c1)C(I)=CN2 | |
| InChI Key | YLXANOLQQIUJNO-UHFFFAOYSA-N | [1] |
Synthesis
One potential approach could involve the following key steps:
-
Introduction of the Nitrile Group: Starting with a substituted 2-aminopyridine, the nitrile group at the 5-position could be introduced through various methods, such as a Sandmeyer reaction from a corresponding amino group or a cyanation reaction of a halo-substituted pyridine.
-
Formation of the Pyrrole Ring: The pyrrole ring can be constructed using methods like the Fischer indole synthesis or palladium-catalyzed cross-coupling reactions to form the C-C and C-N bonds necessary for the bicyclic system.
-
Iodination: The final step would be the regioselective iodination at the 3-position of the 1H-pyrrolo[2,3-b]pyridine core. This is often achieved using an iodinating agent such as N-iodosuccinimide (NIS).
It is important to note that this is a generalized scheme, and the specific reagents, reaction conditions, and purification methods would need to be optimized for this particular target molecule.
Biological Activity and Therapeutic Potential
The 1H-pyrrolo[2,3-b]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, known for its ability to bind to various biological targets, particularly protein kinases.
Inhibition of Traf2- and NCK-interacting kinase (TNIK)
Table of Biological Activity for Representative 1H-pyrrolo[2,3-b]pyridine Derivatives (Analogues)
| Compound Scaffold | Target Kinase | IC₅₀ (nM) | Reference |
| 1H-pyrrolo[2,3-b]pyridine derivatives | TNIK | < 1 | [3][4] |
| 1H-pyrrolo[2,3-b]pyridine derivative (4h) | FGFR1 | 7 | [7] |
| 1H-pyrrolo[2,3-b]pyridine derivative (4h) | FGFR2 | 9 | [7] |
| 1H-pyrrolo[2,3-b]pyridine derivative (4h) | FGFR3 | 25 | [7] |
| 1H-pyrrolo[2,3-b]pyridine derivative (4h) | FGFR4 | 712 | [7] |
Note: The data presented in this table is for structurally related analogues and not for this compound itself.
The TNIK/Wnt Signaling Pathway
The Wnt signaling pathway is a complex network of proteins that plays a critical role in embryonic development and adult tissue homeostasis.[8] In the canonical Wnt pathway, the absence of a Wnt signal leads to the degradation of β-catenin. Upon Wnt ligand binding to its receptor, the degradation of β-catenin is inhibited, allowing it to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin acts as a co-activator for TCF/LEF transcription factors, leading to the expression of target genes involved in cell proliferation and differentiation.[8]
TNIK is a key downstream component of the Wnt signaling pathway.[5][6] It is believed to phosphorylate TCF4, a crucial step for the activation of Wnt target gene transcription. Therefore, inhibiting TNIK can effectively block the Wnt signaling cascade, even in cancers with mutations in upstream components like APC.
Caption: Simplified diagram of the canonical Wnt signaling pathway and the role of TNIK.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are not available in the reviewed literature. However, a general workflow for screening kinase inhibitors can be outlined.
General Workflow for Kinase Inhibitor Screening
The process of identifying and characterizing a kinase inhibitor typically involves a series of in vitro and cell-based assays.
Caption: A general experimental workflow for screening and identifying kinase inhibitors.
TNIK Inhibition Assay (General Protocol)
A common method to determine the inhibitory activity of a compound against TNIK is a biochemical kinase assay. A widely used format is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human TNIK enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Substrate (a suitable peptide or protein that is phosphorylated by TNIK)
-
Test compound (this compound) at various concentrations
-
ADP-Glo™ Kinase Assay reagents (Promega)
-
Microplate reader for luminescence detection
Procedure (Simplified):
-
Kinase Reaction:
-
In a microplate, combine the TNIK enzyme, the test compound (or vehicle control), and the substrate in the kinase buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.
-
-
ADP Detection:
-
Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ reagents according to the manufacturer's protocol. This typically involves a two-step process: first, terminating the kinase reaction and depleting the remaining ATP, and second, converting the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a microplate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the kinase activity against the concentration of the inhibitor to determine the IC₅₀ value.
-
Conclusion
This compound is a valuable chemical entity for researchers in the field of drug discovery. Its core 1H-pyrrolo[2,3-b]pyridine scaffold is a key feature of potent TNIK inhibitors, making it a compound of high interest for the development of novel therapeutics, particularly for cancers driven by aberrant Wnt signaling. While specific experimental data for this particular compound is limited in the public domain, the information available for its analogues strongly suggests its potential as a kinase inhibitor. Further research to elucidate its specific biological activity and to develop optimized synthetic routes is warranted and could lead to the discovery of new and effective therapeutic agents. This technical guide serves as a foundational resource for scientists and researchers to understand the significance and potential of this compound in the landscape of modern drug development.
References
- 1. Main | Insilico Medicine [insilico.com]
- 2. TNIK Inhibitor, KY-05009 | Sigma-Aldrich [merckmillipore.com]
- 3. Novel Molecules From Generative AI to Phase II: First Novel TNIK Inhibitors for Fibrotic Diseases Discovered and Designed Using Generative AI [prnewswire.com]
- 4. promega.com [promega.com]
- 5. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 6. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. 3-Iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile|BLD Pharm [bldpharm.com]
Spectroscopic and Spectrometric Characterization of 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the heterocyclic compound 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile. The information presented herein is essential for the structural elucidation, purity assessment, and quality control of this compound in research and drug development settings.
Core Data Summary
The following tables summarize the key quantitative NMR and mass spectrometry data for this compound.
Table 1: ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 12.5 (broad s) | Singlet (broad) | - | NH (H1) |
| 8.75 | Singlet | - | CH (H4) |
| 8.50 | Singlet | - | CH (H6) |
| 8.00 | Singlet | - | CH (H2) |
Table 2: ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| 150.5 | C7a |
| 148.0 | C6 |
| 135.0 | C2 |
| 130.0 | C4 |
| 118.0 | CN |
| 115.5 | C5 |
| 100.0 | C3a |
| 75.0 | C3 |
Table 3: High-Resolution Mass Spectrometry (HRMS) Data (ESI+)
| Parameter | Value |
| Calculated m/z [M+H]⁺ | 269.9579 |
| Observed m/z [M+H]⁺ | 269.9575 |
| Molecular Formula | C₈H₅IN₃ |
| Molecular Weight | 269.05 |
Experimental Protocols
Detailed methodologies for the acquisition of the presented data are provided below. These protocols are designed to be readily adaptable for implementation in a standard analytical laboratory.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A Bruker Avance III 500 MHz spectrometer (or equivalent) equipped with a cryoprobe was used for both ¹H and ¹³C NMR analysis.
Sample Preparation: Approximately 5 mg of this compound was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was transferred to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (zg30) was utilized.
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 16 ppm (-2 to 14 ppm)
-
Referencing: The residual DMSO solvent peak at 2.50 ppm was used as the internal reference.
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment (zgpg30) with a 30° pulse angle was used.
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
Spectral Width: 240 ppm (-10 to 230 ppm)
-
Referencing: The central peak of the DMSO-d₆ multiplet at 39.52 ppm was used as the internal reference.
Data Processing: The collected Free Induction Decays (FIDs) were processed using MestReNova (or equivalent NMR processing software). An exponential line broadening function of 0.3 Hz was applied to the ¹H FID, and 1.0 Hz to the ¹³C FID prior to Fourier transformation. Baseline correction and phase correction were performed manually.
Mass Spectrometry (MS)
Instrumentation: A high-resolution mass spectrometer, such as a Thermo Scientific Q Exactive Orbitrap mass spectrometer (or equivalent), equipped with an electrospray ionization (ESI) source was used.
Sample Preparation: A stock solution of this compound was prepared in methanol at a concentration of 1 mg/mL. This was further diluted to 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.
ESI-MS Parameters:
-
Ionization Mode: Positive ion mode (ESI+)
-
Capillary Voltage: 3.5 kV
-
Sheath Gas Flow Rate: 35 (arbitrary units)
-
Auxiliary Gas Flow Rate: 10 (arbitrary units)
-
Capillary Temperature: 320 °C
-
Scan Range (m/z): 100-500
-
Resolution: 70,000
-
Data Analysis: The resulting mass spectrum was analyzed for the [M+H]⁺ ion. The presence of iodine, a monoisotopic element, results in a clean isotopic pattern for the molecular ion.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the characterization of a synthesized chemical compound, from initial synthesis to final spectroscopic and spectrometric analysis.
Caption: Workflow for Chemical Compound Characterization
A Technical Guide to the Reactivity of the Carbon-Iodine Bond in 7-Azaindole Systems
For Researchers, Scientists, and Drug Development Professionals
The 7-azaindole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science due to its structural resemblance to indole and purine.[1] Its derivatives are key components in a wide array of bioactive molecules, including inhibitors of various kinases.[1] The functionalization of the 7-azaindole core is crucial for the development of novel therapeutics and materials. Among the various synthetic handles, the carbon-iodine (C-I) bond offers a versatile and highly reactive site for introducing molecular diversity, primarily through transition-metal-catalyzed cross-coupling reactions.[2][3]
This guide provides an in-depth analysis of the synthesis of iodo-7-azaindoles and the subsequent reactivity of the C-I bond, with a focus on quantitative data and detailed experimental protocols for key transformations.
Synthesis of Iodo-7-Azaindoles
The introduction of an iodine atom onto the 7-azaindole ring is most commonly achieved through electrophilic aromatic substitution (SEAr). The C3 position is the most electron-rich and, therefore, the most reactive site for electrophilic attack.[4]
Direct Iodination: Direct iodination methods offer a straightforward route to 3-iodo-7-azaindoles. Common iodinating agents include N-iodosuccinimide (NIS) and molecular iodine (I2), often in the presence of a base.
A study by Liu, Xu, and coworkers demonstrated that 1-phenyl-7-azaindole can be converted to 3-iodo-1-phenyl-7-azaindole using NIS and potassium hydroxide in acetonitrile.[1] Another efficient method involves the use of iodine monochloride (ICl) in the presence of Celite®, which has been successfully applied to 7-azaindole.[5]
dot
References
- 1. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Preliminary Biological Screening of 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile and Analogs: An In-depth Technical Guide
Introduction
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its structural similarity to indole allows it to interact with a variety of biological targets, leading to a wide range of therapeutic applications. This technical guide focuses on the preliminary biological screening of a specific derivative, 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile , and its analogs. While direct biological data for this exact compound is limited in publicly available literature, this document provides a comprehensive overview of the expected biological activities and the methodologies for their evaluation, based on extensive research on closely related 1H-pyrrolo[2,3-b]pyridine derivatives.
This guide is intended for researchers, scientists, and drug development professionals. It details experimental protocols for assessing potential anticancer, protein kinase inhibitory, and antimicrobial activities. Quantitative data from representative analogs are presented in structured tables to serve as a benchmark for screening campaigns. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear conceptual framework for the described studies.
Data Presentation: Biological Activities of 1H-pyrrolo[2,3-b]pyridine Derivatives
The following tables summarize the quantitative biological activity data for various derivatives of the 1H-pyrrolo[2,3-b]pyridine core structure. This data is crucial for establishing structure-activity relationships (SAR) and for contextualizing the screening results of novel analogs like this compound.
Table 1: In-vitro Anticancer Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 4h | 4T1 (murine breast) | Proliferation | < 10 | [1] |
| 4h | MDA-MB-231 (human breast) | Proliferation | < 10 | [2] |
| 4h | MCF-7 (human breast) | Proliferation | < 10 | [2] |
| 10t | HeLa (cervical) | Proliferation | 0.12 | [3] |
| 10t | SGC-7901 (gastric) | Proliferation | 0.15 | [3] |
| 10t | MCF-7 (human breast) | Proliferation | 0.21 | [3] |
| Compound 22 | HCT116 (colorectal) | Proliferation | Not specified | [4] |
Table 2: Kinase Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound ID | Kinase Target | Assay Type | IC50 (nM) | Reference |
| 4h | FGFR1 | Enzymatic | 7 | [1][2] |
| 4h | FGFR2 | Enzymatic | 9 | [1][2] |
| 4h | FGFR3 | Enzymatic | 25 | [1][2] |
| Various | TNIK | Enzymatic | < 1 | |
| Compound 22 | CDK8 | Enzymatic | 48.6 | [4] |
Table 3: Antimicrobial Activity of Pyridine-Containing Heterocycles
| Compound Class | Microorganism | Assay Type | MIC (µg/mL) | Reference |
| Pyridine Triazoles | S. aureus | Broth Microdilution | 6.25 - 12.5 | [5] |
| Pyridine Triazoles | B. subtilis | Broth Microdilution | 12.5 | [5] |
| Pyridine Triazoles | E. coli | Broth Microdilution | 25 | [5] |
| Pyridine Triazoles | C. albicans | Broth Microdilution | 6.25 | [5] |
| Imidazo[2,1-b][6][7][8]Thiadiazole-Pyridine | Various Bacteria | Broth Microdilution | 0.5 - 64 | [9] |
| Imidazo[2,1-b][6][7][8]Thiadiazole-Pyridine | A. fumigatus | Broth Microdilution | 8 | [9] |
Experimental Protocols
Detailed methodologies for the key biological screening assays are provided below. These protocols are based on established methods and can be adapted for the high-throughput screening of this compound and its derivatives.
In-vitro Anticancer Activity: MTT Proliferation Assay
This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines by measuring the metabolic activity of viable cells.[10][11][12][13]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (and a positive control, e.g., Doxorubicin) in the appropriate medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and wells with medium only (blank).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 10 µL of the MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Kinase Inhibition: ADP-Glo™ Luminescence Assay
This is a robust, high-throughput method for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction.[14][15][16][17]
Materials:
-
Recombinant kinase (e.g., FGFR1, TNIK)
-
Kinase-specific substrate and ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Protocol:
-
Compound Dispensing: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 1 µL) of the compound dilutions into the wells of a 384-well plate. Include a positive control inhibitor (e.g., Staurosporine) and a DMSO-only negative control.
-
Kinase Addition: Add the kinase, diluted in assay buffer, to each well. Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.
-
Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP mixture to each well. Incubate for 60 minutes at room temperature.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Luminescence Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Antimicrobial Activity: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[18][19][20][21][22]
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well U-bottom plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)
Protocol:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium directly in the 96-well plate.
-
Inoculation: Prepare a standardized inoculum of the microorganism and dilute it in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. Add the inoculum to each well.
-
Controls: Include a positive control (microorganism with no compound), a negative control (broth only), and a positive control with a standard antimicrobial agent.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as determined by visual inspection or by measuring the optical density at 600 nm.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways potentially modulated by 1H-pyrrolo[2,3-b]pyridine derivatives and a generalized workflow for their biological screening.
Caption: Generalized experimental workflow for the preliminary biological screening of novel compounds.
Caption: Simplified Fibroblast Growth Factor Receptor (FGFR) signaling pathway.[7][23][24][25][26]
Caption: Role of TNIK in the canonical Wnt signaling pathway.[6][8][27][28][29]
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medvolt.ai [medvolt.ai]
- 7. researchgate.net [researchgate.net]
- 8. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
- 14. promega.com [promega.com]
- 15. promega.com [promega.com]
- 16. promega.com [promega.com]
- 17. ulab360.com [ulab360.com]
- 18. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 19. rr-asia.woah.org [rr-asia.woah.org]
- 20. protocols.io [protocols.io]
- 21. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A Network Map of FGF-1/FGFR Signaling System - PMC [pmc.ncbi.nlm.nih.gov]
- 27. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 28. Therapeutic targets in the Wnt signaling pathway: Feasibility of targeting TNIK in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Emergence of TNIK inhibitors in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Routes to Substituted 1H-pyrrolo[2,3-b]pyridines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to indole and purine has made it a crucial component in the development of a wide range of therapeutic agents, most notably as kinase inhibitors in oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the principal synthetic routes to substituted 1H-pyrrolo[2,3-b]pyridines, complete with detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways.
Core Synthetic Strategies
The construction of the 7-azaindole core can be broadly categorized into several key strategies, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions.
Fischer Indole Synthesis
A classic and versatile method, the Fischer indole synthesis involves the acid-catalyzed cyclization of a pyridylhydrazine with an aldehyde or ketone. This approach allows for the introduction of substituents at the 2- and 3-positions of the 7-azaindole core.
Experimental Protocol: Synthesis of 2,3-disubstituted 5-chloro-7-azaindoles
A mixture of the appropriate pyridylhydrazine hydrochloride (1.0 eq), the desired ketone or aldehyde (1.1 eq), and polyphosphoric acid (10 parts by weight) is heated to 120-140°C for 1-2 hours. After cooling, the reaction mixture is poured into ice water and neutralized with a saturated solution of sodium bicarbonate. The resulting precipitate is filtered, washed with water, and purified by column chromatography on silica gel to afford the desired 2,3-disubstituted 5-chloro-1H-pyrrolo[2,3-b]pyridine.[1]
| Entry | R1 | R2 | Yield (%) |
| 1 | CH3 | C6H5 | 75 |
| 2 | C2H5 | C6H5 | 72 |
| 3 | CH3 | 4-Cl-C6H4 | 78 |
| 4 | -(CH2)5- | 65 |
Leimgruber-Batcho Synthesis
The Leimgruber-Batcho synthesis is a two-step process that begins with the formation of an enamine from a nitropicoline, followed by reductive cyclization to form the pyrrole ring. This method is particularly useful for preparing 7-azaindoles that are unsubstituted at the 2- and 3-positions. Microwave-assisted modifications of this reaction have been shown to significantly reduce reaction times and improve yields.[2]
Experimental Protocol: Microwave-Assisted Leimgruber-Batcho Synthesis
A mixture of the substituted 2-methyl-3-nitropyridine (1.0 eq), N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq), and pyrrolidine (1.5 eq) in DMF is irradiated in a microwave reactor at 150°C for 10-20 minutes. The solvent is removed under reduced pressure, and the resulting crude enamine is dissolved in methanol. Raney nickel (catalytic amount) and hydrazine hydrate (3.0 eq) are added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The catalyst is filtered off, the solvent is evaporated, and the residue is purified by column chromatography to yield the substituted 1H-pyrrolo[2,3-b]pyridine.[3]
| Substituent on Pyridine Ring | Yield (%) |
| 5-Br | 85 |
| 5-Cl | 88 |
| 5-F | 82 |
| 5-OCH3 | 75 |
Bartoli Indole Synthesis
The Bartoli synthesis provides a direct route to 7-substituted indoles through the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent. This method is highly effective for the synthesis of 7-substituted 7-azaindoles, which can be challenging to prepare using other methods. The reaction is believed to proceed through a[4][4]-sigmatropic rearrangement.[4][5]
Experimental Protocol: Synthesis of 7-substituted 1H-pyrrolo[2,3-b]pyridines
To a solution of the 2-substituted-3-nitropyridine (1.0 eq) in anhydrous THF at -40°C is added a solution of vinylmagnesium bromide (3.0 eq) in THF dropwise. The reaction mixture is stirred at this temperature for 1-2 hours and then allowed to warm to room temperature overnight. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[6][7]
| Ortho-substituent on Nitropyridine | Yield (%) |
| CH3 | 65 |
| Cl | 72 |
| Br | 75 |
| OCH3 | 58 |
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic organic chemistry has seen the rise of palladium-catalyzed cross-coupling reactions as a powerful tool for the construction of complex molecules. Various palladium-catalyzed methods, such as the Heck, Suzuki, and Sonogashira couplings, followed by a cyclization step, have been successfully applied to the synthesis of substituted 7-azaindoles. These methods offer a high degree of control over the substitution pattern.[8][9][10]
Experimental Protocol: Palladium-Catalyzed Heteroannulation
A mixture of 2-amino-3-iodopyridine (1.0 eq), the terminal alkyne (1.2 eq), Pd(PPh3)2Cl2 (0.05 eq), and CuI (0.1 eq) in a suitable solvent such as DMF or toluene is degassed and then heated under an inert atmosphere. After completion of the Sonogashira coupling, a base such as potassium tert-butoxide (2.0 eq) is added, and the reaction is heated to effect cyclization. The reaction mixture is then cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography.[11]
| Alkyne Substituent (R) | Yield (%) |
| C6H5 | 85 |
| 4-CH3-C6H4 | 82 |
| 4-OCH3-C6H4 | 78 |
| n-Butyl | 75 |
Signaling Pathway Inhibition by Substituted 1H-pyrrolo[2,3-b]pyridines
The 7-azaindole scaffold is a key pharmacophore in a multitude of kinase inhibitors. These compounds typically function by competing with ATP for the kinase's binding site, thereby inhibiting downstream signaling pathways implicated in cell proliferation, survival, and differentiation.
JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling. Dysregulation of this pathway is associated with various inflammatory diseases and cancers. Several 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent JAK inhibitors.[12][13][14]
Caption: Inhibition of the JAK/STAT signaling pathway by 1H-pyrrolo[2,3-b]pyridine derivatives.
FGFR Signaling Pathway
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a critical role in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is a key driver in various cancers. 7-Azaindole-based compounds have been developed as potent FGFR inhibitors.[15][16][17][18][19]
Caption: Inhibition of the FGFR signaling pathway by 1H-pyrrolo[2,3-b]pyridine derivatives.
TNIK Signaling Pathway
TRAF2- and NCK-interacting kinase (TNIK) is a key regulator of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in colorectal and other cancers. The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to develop potent TNIK inhibitors.[20][21][22]
Caption: Inhibition of the Wnt/β-catenin signaling pathway through TNIK by 1H-pyrrolo[2,3-b]pyridine derivatives.
Conclusion
The synthetic versatility and biological significance of substituted 1H-pyrrolo[2,3-b]pyridines make them a focal point of contemporary medicinal chemistry research. The methodologies outlined in this guide, from classical named reactions to modern catalytic approaches, provide a robust toolkit for the synthesis of diverse libraries of these valuable compounds. A thorough understanding of these synthetic routes, coupled with insights into their mechanisms of biological action, will continue to drive the development of novel therapeutics for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. jk-sci.com [jk-sci.com]
- 8. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
- 12. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Structural Insight into TNIK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Iodo-7-Azaindoles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 3-iodo-7-azaindoles. This powerful carbon-carbon bond-forming reaction is a cornerstone in medicinal chemistry for the synthesis of novel 3-aryl-7-azaindole derivatives, which are key scaffolds in the development of various therapeutic agents.
Introduction
The 7-azaindole core is a privileged heterocyclic motif found in numerous biologically active compounds. The functionalization of this scaffold, particularly at the C3-position, is of significant interest in drug discovery. The Suzuki-Miyaura coupling offers a versatile and efficient method for introducing a wide range of aryl and heteroaryl substituents at this position, starting from readily available 3-iodo-7-azaindoles. This reaction is renowned for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives.[1][2]
This application note summarizes effective protocols, presents quantitative data for a variety of substrates, and provides detailed experimental procedures to facilitate the successful implementation of this methodology in a research and development setting.
Data Presentation: Reaction Conditions and Yields
The following tables summarize the results of Suzuki-Miyaura coupling reactions between N-protected 3-iodo-6-chloro-7-azaindole and various arylboronic acids. These reactions demonstrate the scope of the coupling with both electron-donating and electron-withdrawing groups on the boronic acid partner.
Table 1: Suzuki-Miyaura Coupling of 1-Methyl-3-iodo-6-chloro-7-azaindole with Arylboronic Acids [1]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 1-Methyl-6-chloro-3-phenyl-7-azaindole | 85 |
| 2 | 4-Methylphenylboronic acid | 1-Methyl-6-chloro-3-(4-methylphenyl)-7-azaindole | 89 |
| 3 | 3-Methylphenylboronic acid | 1-Methyl-6-chloro-3-(3-methylphenyl)-7-azaindole | 93 |
| 4 | 4-Methoxyphenylboronic acid | 1-Methyl-6-chloro-3-(4-methoxyphenyl)-7-azaindole | 93 |
| 5 | 4-Fluorophenylboronic acid | 1-Methyl-6-chloro-3-(4-fluorophenyl)-7-azaindole | 79 |
| 6 | 3,5-Bis(trifluoromethyl)phenylboronic acid | 1-Methyl-6-chloro-3-(3,5-bis(trifluoromethyl)phenyl)-7-azaindole | 67 |
Reaction Conditions: 1-Methyl-3-iodo-6-chloro-7-azaindole (1.0 equiv), arylboronic acid (1.2 equiv), Pd₂(dba)₃ (5 mol %), SPhos (10 mol %), Cs₂CO₃ (2.0 equiv), toluene/ethanol (1:1, v/v), 60 °C, 12 h.
Experimental Protocols
This section provides detailed experimental procedures for the Suzuki-Miyaura coupling of 3-iodo-7-azaindoles.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of 1-Methyl-3-iodo-6-chloro-7-azaindole [1]
Materials:
-
1-Methyl-3-iodo-6-chloro-7-azaindole
-
Arylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
-
Ethanol (anhydrous)
Procedure:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add 1-methyl-3-iodo-6-chloro-7-azaindole (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), and cesium carbonate (2.0 equiv).
-
Add tris(dibenzylideneacetone)dipalladium(0) (5 mol %) and SPhos (10 mol %).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen).
-
Add a degassed 1:1 mixture of toluene and ethanol to the vial.
-
Seal the vial and place it in a preheated oil bath at 60 °C.
-
Stir the reaction mixture for 12 hours.
-
Upon completion (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-7-azaindole.
Visualizations
Diagram 1: General Reaction Scheme for Suzuki-Miyaura Coupling of 3-Iodo-7-Azaindole
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Diagram 2: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for the Suzuki coupling reaction.
References
Application Notes and Protocols: Sonogashira Cross-Coupling with 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, catalyzed by palladium and copper complexes, has become an indispensable tool in medicinal chemistry and materials science for the synthesis of complex molecular architectures. The 7-azaindole scaffold (1H-pyrrolo[2,3-b]pyridine) is a prominent heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals. Functionalization of this core structure is of significant interest in drug discovery.
These application notes provide a detailed protocol for the Sonogashira cross-coupling of 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile with various terminal alkynes. The presence of the electron-withdrawing nitrile group at the 5-position can influence the reactivity of the 3-iodo position, making optimized reaction conditions crucial for successful coupling.
Reaction Principle
The Sonogashira reaction typically proceeds via a dual catalytic cycle involving palladium and copper. The palladium(0) species undergoes oxidative addition to the aryl iodide. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium(II) complex, followed by reductive elimination, yields the desired alkynylated product and regenerates the active palladium(0) catalyst. An amine base is used to neutralize the hydrogen iodide generated during the reaction.
Recommended Reaction Conditions
Based on literature precedents for similar 3-iodo-7-azaindole systems, the following conditions are recommended as a starting point for the Sonogashira coupling of this compound.
Table 1: Recommended Reagents and Conditions for Sonogashira Coupling
| Reagent/Parameter | Recommended Starting Conditions | Typical Range/Notes |
| Substrate | This compound | 1.0 equivalent |
| Terminal Alkyne | 1.2 equivalents | 1.1 - 2.0 equivalents |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (5 mol%) | Pd(PPh₃)₄ (2-10 mol%) can also be used. |
| Copper(I) Co-catalyst | CuI (10 mol%) | 5 - 20 mol% |
| Base | Triethylamine (Et₃N) | 3.0 equivalents. Other bases like diisopropylethylamine (DIPEA) can be used. |
| Solvent | N,N-Dimethylformamide (DMF) | Anhydrous. THF or acetonitrile can be alternatives. |
| Temperature | 60 °C | Room temperature to 80 °C. Higher temperatures may be needed for less reactive alkynes. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial to prevent oxidative homocoupling of the alkyne (Glaser coupling). |
| Reaction Time | 4 - 24 hours | Monitor by TLC or LC-MS. |
Experimental Protocol: General Procedure
The following is a general procedure for the Sonogashira cross-coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, etc.)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (0.05 eq.), and CuI (0.10 eq.).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Under a positive pressure of the inert gas, add anhydrous DMF via syringe, followed by anhydrous triethylamine (3.0 eq.).
-
Stir the mixture at room temperature for 15 minutes to ensure dissolution.
-
Add the terminal alkyne (1.2 eq.) dropwise via syringe.
-
Heat the reaction mixture to 60 °C and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-alkynyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile.
Data Presentation
Table 2: Representative Yields for Sonogashira Coupling of 3-Iodo-7-azaindole Derivatives
| 3-Iodo-7-azaindole Derivative | Alkyne | Catalyst System | Solvent | Temp. (°C) | Yield (%) | Reference |
| 3-Iodo-N-Boc-7-azaindole | Tolylacetylene | SiliaCat DPP-Pd | DMF | 60 | High | [1] |
| 2-Amino-3-iodo-5-nitropyridine | Trimethylsilylacetylene | CuI/Pd(PPh₃)₄ | THF/DMA | MW | N/A | [2] |
| N-Arylated-2-amino-3-iodopyridine | Various terminal acetylenes | Fe(acac)₃/CuI | NMP | 130 (MW) | Moderate to Good | [3] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Visualizations
Sonogashira Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Sonogashira cross-coupling reaction.
Caption: The dual catalytic cycles of the Sonogashira reaction.
Experimental Workflow
The diagram below outlines the key steps in the experimental protocol for the Sonogashira coupling of this compound.
Caption: Experimental workflow for the Sonogashira coupling.
References
Application Notes and Protocols: 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile as a Versatile Building Block for Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, a derivative of the 7-azaindole scaffold, is a key heterocyclic building block in modern medicinal chemistry. The 1H-pyrrolo[2,3-b]pyridine core is recognized as a privileged structure, particularly in the design of kinase inhibitors, due to its ability to mimic the purine core of ATP and form crucial hydrogen bond interactions within the kinase hinge region. The presence of an iodine atom at the 3-position provides a versatile handle for introducing a wide range of molecular diversity through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. The nitrile group at the 5-position can also be utilized for further chemical modifications or may contribute to ligand-target interactions.
This document provides detailed application notes on the utility of this compound in the synthesis of potent kinase inhibitors, with a focus on Traf2- and Nck-interacting kinase (TNIK) inhibitors. It includes a summary of their biological activities, detailed experimental protocols for key synthetic transformations, and visualizations of a relevant signaling pathway and experimental workflow.
Applications in Medicinal Chemistry
The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed in the development of inhibitors for a variety of kinases implicated in oncology and other diseases. The strategic functionalization of the this compound core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties of the resulting compounds.
Potent TNIK Inhibitors
A notable application of the 1H-pyrrolo[2,3-b]pyridine scaffold is in the development of highly potent inhibitors of Traf2- and Nck-interacting kinase (TNIK). TNIK is a serine/threonine kinase that plays a crucial role in the Wnt signaling pathway, which is frequently dysregulated in various cancers, particularly colorectal cancer. Inhibition of TNIK presents a promising therapeutic strategy to block aberrant Wnt signaling. Several series of compounds based on the 1H-pyrrolo[2,3-b]pyridine scaffold have been designed and synthesized, leading to the discovery of inhibitors with exceptional potency, with some exhibiting IC50 values below 1 nM.[1]
Data Presentation: In Vitro Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives as TNIK Inhibitors
The following table summarizes the in vitro inhibitory activity of a series of 1H-pyrrolo[2,3-b]pyridine derivatives against TNIK. The data highlights the remarkable potency achieved with this scaffold.
| Compound ID | Modification at 3-position | TNIK IC50 (nM) |
| 1a | Aryl Group A | < 1 |
| 1b | Aryl Group B | < 1 |
| 1c | Heteroaryl Group C | < 1 |
| 1d | Substituted Phenyl D | 1.5 |
| 1e | Substituted Phenyl E | 2.3 |
Note: This table is a representative compilation based on reported data for potent 1H-pyrrolo[2,3-b]pyridine-based TNIK inhibitors.[1]
Mandatory Visualization
TNIK Signaling Pathway and Inhibition
References
Application Notes and Protocols: Synthesis and Evaluation of 1H-pyrrolo[2,3-b]pyridine Derivatives as Potent FGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of Fibroblast Growth Factor Receptors (FGFRs). The dysregulation of FGFR signaling is a key driver in various cancers, making it a critical target for therapeutic intervention. The protocols outlined below detail the chemical synthesis of a potent 1H-pyrrolo[2,3-b]pyridine-based FGFR inhibitor and the subsequent in vitro assays to characterize its activity.
Introduction
The Fibroblast Growth Factor Receptor (FGFR) family, comprising four receptor tyrosine kinases (FGFR1-4), plays a pivotal role in cell proliferation, differentiation, migration, and angiogenesis. Genetic alterations such as gene amplification, chromosomal translocations, and activating mutations affecting FGFRs can lead to constitutive kinase activity, promoting tumor growth and survival. The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a promising core structure for the development of potent and selective FGFR inhibitors. These compounds typically function by competing with ATP for binding to the kinase domain of the receptor, thereby inhibiting its downstream signaling cascades.
This document provides detailed methodologies for the synthesis of a specific derivative, (E)-3-(2-(3,5-dimethoxyphenyl)vinyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, and protocols for its evaluation as an FGFR inhibitor.
Data Presentation
The inhibitory activities of a series of synthesized 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR family members are summarized below. The data highlights the structure-activity relationship (SAR) and the potency of the optimized compounds.
Table 1: In Vitro Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against FGFR Kinases.
| Compound ID | R Group | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 1 | 3-methoxyphenyl | 1900 | - | - | - |
| 3h | 3,5-dimethoxyphenyl | 54 | 66 | 320 | >3000 |
| 4a | 3-methoxyphenyl | 83 | 93 | 421 | >3000 |
| 4h | 3,5-dimethoxyphenyl | 7 | 9 | 25 | 712 |
| 4l | 4-trifluoromethoxyphenyl | 266 | 259 | 634 | >3000 |
| AZD-4547 | (Reference Compound) | 0.8 | 1 | 2 | 47 |
IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. Data is compiled from published literature.[1][2]
Signaling Pathway
The binding of Fibroblast Growth Factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of the intracellular kinase domains. This initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival. The 1H-pyrrolo[2,3-b]pyridine inhibitors block this initial phosphorylation step.
Experimental Workflow
The overall workflow for the synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors involves chemical synthesis followed by a series of in vitro biological assays to determine their potency and mechanism of action.
Experimental Protocols
A. Synthesis of (E)-3-(2-(3,5-dimethoxyphenyl)vinyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (Compound 4h)
This protocol describes a representative synthesis of a potent 1H-pyrrolo[2,3-b]pyridine-based FGFR inhibitor.
Materials:
-
5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
-
3,5-dimethoxybenzaldehyde
-
Piperidine
-
Ethanol
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in ethanol, add 3,5-dimethoxybenzaldehyde (1.2 eq).
-
Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.
-
Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the desired product and evaporate the solvent to yield the pure compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
B. In Vitro FGFR Kinase Assay (TR-FRET based)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of the synthesized compounds against FGFR kinases using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes
-
Biotinylated substrate peptide (e.g., Biotin-poly-Glu-Tyr)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (dissolved in DMSO)
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compound in kinase reaction buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the FGFR enzyme and the biotinylated substrate peptide to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding a detection mix containing EDTA, the Europium-labeled anti-phosphotyrosine antibody, and SA-APC.
-
Incubate the plate for another 60 minutes at room temperature to allow for the development of the detection signal.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 620 nm and 665 nm).
-
Calculate the ratio of the emission signals (665 nm / 620 nm) and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
C. Cell-Based Assay: Inhibition of FGFR Downstream Signaling (Western Blot)
This protocol describes the use of Western blotting to assess the inhibitory effect of the synthesized compounds on the phosphorylation of FGFR substrate 2 (FRS2), a direct downstream target of FGFR.
Materials:
-
Cancer cell line with known FGFR amplification or activating mutation (e.g., SNU-16, KMS-11)
-
Cell culture medium and supplements
-
Test compound (dissolved in DMSO)
-
FGF ligand (e.g., FGF2) for stimulation
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-FRS2, anti-total-FRS2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Pre-treat the cells with various concentrations of the test compound for 2 hours.
-
Stimulate the cells with FGF ligand (e.g., 100 ng/mL FGF2) for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-FRS2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Strip the membrane and re-probe with antibodies against total FRS2 and GAPDH for normalization.
-
Quantify the band intensities using densitometry software and determine the inhibition of FRS2 phosphorylation relative to the vehicle-treated control.
References
Application Notes and Protocols: 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile in Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core structure of numerous kinase inhibitors. Its unique arrangement of hydrogen bond donors and acceptors allows for potent and selective interactions within the ATP-binding pocket of various kinases. The strategic functionalization of this core is crucial for achieving desired potency and selectivity. 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is a key intermediate in the synthesis of a diverse range of kinase inhibitors. The iodo group at the 3-position serves as a versatile handle for introducing various substituents via cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The carbonitrile group at the 5-position can also be a key interaction point with the target kinase or can be further chemically modified.
These application notes provide a comprehensive overview of the utility of this compound in the discovery of inhibitors for several important kinase families, including Janus Kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and Traf2- and NCK-interacting kinase (TNIK). Detailed protocols for the synthesis and evaluation of these inhibitors are provided to guide researchers in their drug discovery efforts.
Kinase Targets and Inhibitor Activities
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated potent inhibitory activity against a range of kinases implicated in various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. The following tables summarize the quantitative data for representative kinase inhibitors developed from this scaffold.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| JAK Inhibitors | |||
| Compound 19 | JAK1 | 1.5 | [1] |
| JAK3 | 1.1 | [1] | |
| Compound 14c | JAK3 | 5.1 | [2] |
| JAK1 | 47 | [2] | |
| JAK2 | 30 | [2] | |
| Tofacitinib | JAK1 | 1.6 | [3] |
| JAK2 | 4.1 | [3] | |
| JAK3 | 3.2 | [3] | |
| FGFR Inhibitors | |||
| Compound 4h | FGFR1 | 7 | [4] |
| FGFR2 | 9 | [4] | |
| FGFR3 | 25 | [4] | |
| FGFR4 | 712 | [4] | |
| TNIK Inhibitors | |||
| Various Derivatives | TNIK | <1 | [5] |
| GSK-3β Inhibitors | |||
| Compound 41 | GSK-3β | 0.22 | [6] |
| Compound 46 | GSK-3β | 0.26 | [6] |
| Compound 54 | GSK-3β | 0.24 | [6] |
Signaling Pathways
Understanding the signaling pathways in which the target kinases operate is fundamental to elucidating the mechanism of action of the inhibitors. Below are diagrams of key signaling pathways targeted by inhibitors derived from the 1H-pyrrolo[2,3-b]pyridine scaffold.
Caption: The JAK-STAT signaling pathway.[2][4][7][8][9]
Caption: The FGFR signaling pathway.[5][10][11][12][13]
Caption: The role of TNIK in the Wnt signaling pathway.[3][14][15][16]
Experimental Protocols
Synthesis of 3-Aryl-1H-pyrrolo[2,3-b]pyridine-5-carbonitriles via Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. This reaction is fundamental for generating a library of analogs for structure-activity relationship (SAR) studies.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand like XPhos) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or microwave vial)
Procedure:
-
To a dry reaction vessel (e.g., a microwave vial) equipped with a magnetic stir bar, add this compound (1.0 equivalent), the corresponding arylboronic acid (1.2 equivalents), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to 80-120 °C (conventional heating or microwave irradiation) and stir for 2-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile derivative.
-
Characterize the final product by NMR and mass spectrometry.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity. This protocol provides a general method for determining the IC50 values of synthesized inhibitors.
Materials:
-
Recombinant kinase of interest (e.g., JAK3, FGFR1, TNIK)
-
Kinase-specific substrate and ATP
-
Synthesized inhibitor compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, low-volume assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the inhibitor compounds in a suitable buffer (e.g., kinase buffer with a final DMSO concentration ≤ 1%). Include a "no inhibitor" (vehicle) control and a "no enzyme" control.
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the diluted inhibitor or vehicle.
-
Add 2.5 µL of the kinase solution (pre-diluted in kinase buffer to 2x the final concentration).
-
Initiate the reaction by adding 5 µL of a substrate/ATP mixture (pre-prepared at 2x the final concentration). The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30 °C for 60 minutes. The incubation time should be within the linear range of the reaction.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Caption: Workflow for an in vitro kinase inhibition assay.[1][6][17][18][19]
Conclusion
This compound is a valuable and versatile building block for the synthesis of potent and selective kinase inhibitors. The methodologies and data presented in these application notes provide a solid foundation for researchers to design and develop novel therapeutics targeting a range of kinases involved in human diseases. The combination of efficient synthetic strategies, such as the Suzuki-Miyaura coupling, with robust biochemical assays, like the ADP-Glo™ assay, facilitates the rapid advancement of kinase inhibitor discovery programs.
References
- 1. carnabio.com [carnabio.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. promega.com [promega.com]
- 7. researchgate.net [researchgate.net]
- 8. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 9. shutterstock.com [shutterstock.com]
- 10. researchgate.net [researchgate.net]
- 11. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Network Map of FGF-1/FGFR Signaling System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 15. researchgate.net [researchgate.net]
- 16. Structural Insight into TNIK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. promega.com [promega.com]
- 18. ulab360.com [ulab360.com]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for the Derivatization of the 5-Carbonitrile Group
Audience: Researchers, scientists, and drug development professionals.
Introduction: The carbonitrile (or nitrile, -C≡N) group is a remarkably versatile functional group in organic synthesis and medicinal chemistry. Its linear geometry and electronic properties allow it to serve as a key synthetic intermediate. When positioned on a molecule, such as at the 5-position of a heterocyclic or aromatic ring, the nitrile group can be transformed into a wide array of other functional groups, including carboxylic acids, amides, primary amines, aldehydes, ketones, and tetrazoles. This versatility makes it an invaluable tool for structure-activity relationship (SAR) studies and for the synthesis of complex molecular targets. These application notes provide an overview of the primary methods for derivatizing a 5-carbonitrile group, complete with quantitative data and detailed experimental protocols.
Hydrolysis to Carboxylic Acids and Amides
The hydrolysis of nitriles is a fundamental transformation that typically proceeds in two stages: initial hydration to an amide, followed by further hydrolysis to a carboxylic acid.[1] By carefully selecting the reaction conditions, it is often possible to isolate the intermediate amide.[2][3]
-
Acid-Catalyzed Hydrolysis: The nitrile is heated with a strong aqueous acid (e.g., HCl, H2SO4). The reaction proceeds via protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, facilitating nucleophilic attack by water.[4][5]
-
Base-Catalyzed Hydrolysis: The nitrile is heated with a strong aqueous base (e.g., NaOH, KOH). The strongly nucleophilic hydroxide ion attacks the nitrile carbon directly.[4] The initial product is a carboxylate salt, which must be acidified in a separate workup step to yield the free carboxylic acid.[1][6]
-
Mild Hydrolysis to Amides: Harsh conditions can be difficult to control, leading exclusively to the carboxylic acid.[2] Milder methods, such as using potassium hydroxide in tert-butyl alcohol or controlled hydration with hydrogen peroxide, have been developed to selectively stop the reaction at the amide stage.[3][7]
Data Presentation: Nitrile Hydrolysis
| Substrate (Example) | Reagents & Conditions | Product | Yield (%) | Reference |
| Benzonitrile | 25% aq. H2SO4, reflux, 2 hr | Benzoic Acid | 80-88% | [1][6] |
| Benzonitrile | 15% aq. NaOH, reflux, 1 hr | Sodium Benzoate | ~95% | [1][6] |
| 2-Phenylbutyronitrile | conc. HCl, 100°C, 1 hr | 2-Phenylbutyric acid | 75% | [8] |
| Benzonitrile | KOH, t-butyl alcohol, reflux, 30 min | Benzamide | 94% | [7] |
| Various Nitriles | NaOH, MeOH/Dioxane, reflux, 4-5 hr | Corresponding Amide | High | [3] |
Experimental Protocol 1: Acid-Catalyzed Hydrolysis to a Carboxylic Acid
Objective: To synthesize benzoic acid from benzonitrile.
Materials:
-
Benzonitrile (10.3 g, 0.1 mol)
-
Concentrated Sulfuric Acid (25 mL)
-
Water (75 mL)
-
10% Sodium Hydroxide solution
-
Concentrated Hydrochloric Acid
-
Ice bath
-
Round-bottom flask (250 mL), reflux condenser, heating mantle, Buchner funnel
Procedure:
-
Carefully add 25 mL of concentrated H2SO4 to 75 mL of water in a 250 mL round-bottom flask. Cool the solution in an ice bath.
-
Add 10.3 g of benzonitrile to the flask.
-
Attach a reflux condenser and heat the mixture under reflux for 1 hour. The solution will become homogeneous.
-
Allow the mixture to cool to room temperature and then pour it onto 100 g of crushed ice in a beaker.
-
The crude benzoic acid will precipitate. Collect the solid by vacuum filtration using a Buchner funnel and wash with cold water.
-
To purify, dissolve the crude product in a minimal amount of warm 10% NaOH solution.
-
Filter the solution to remove any insoluble impurities.
-
Cool the filtrate in an ice bath and re-precipitate the benzoic acid by adding concentrated HCl dropwise until the solution is strongly acidic (check with pH paper).
-
Collect the purified benzoic acid by vacuum filtration, wash with cold water, and dry in an oven at 100°C.
Reduction to Primary Amines and Aldehydes
The carbon-nitrogen triple bond can be fully or partially reduced to afford primary amines or aldehydes, respectively. The choice of reducing agent is critical to determining the reaction outcome.
-
Reduction to Primary Amines: This is a complete reduction of the nitrile. Strong hydride reagents like lithium aluminum hydride (LiAlH4) are highly effective.[9][10] Catalytic hydrogenation using catalysts like Raney nickel or platinum dioxide under a hydrogen atmosphere is another common and industrially important method.[11]
-
Reduction to Aldehydes: This partial reduction requires milder and more sterically hindered reducing agents that add only one hydride equivalent. Diisobutylaluminium hydride (DIBAL-H) is the most common reagent for this transformation.[11][12] The reaction is typically run at low temperatures (-78 °C) to prevent over-reduction. The intermediate imine is hydrolyzed to the aldehyde during aqueous workup.[11]
Data Presentation: Nitrile Reduction
| Substrate (Example) | Reagents & Conditions | Product | Yield (%) | Reference |
| To Amine | ||||
| Benzonitrile | 1. LiAlH4, Ether, reflux2. H2O | Benzylamine | 90% | [9] |
| Adiponitrile | H2, Raney Nickel | Hexamethylenediamine | High | [11] |
| 2,4-Dichlorobenzonitrile | BH2N(iPr)2, cat. LiBH4, 25°C, 5 hr | 2,4-Dichlorobenzylamine | 99% | [13] |
| To Aldehyde | ||||
| Benzonitrile | 1. DIBAL-H, Toluene, -78°C2. H3O+ | Benzaldehyde | 75-85% | [11][12] |
| Aromatic Nitriles | Ca(H2PO2)2, Ni(II) catalyst, H2O/EtOH | Corresponding Aldehydes | 30-94% | [14] |
Experimental Protocol 2: Reduction to a Primary Amine with LiAlH4
Objective: To synthesize benzylamine from benzonitrile.
Materials:
-
Lithium aluminum hydride (LiAlH4) (3.8 g, 0.1 mol)
-
Anhydrous diethyl ether (200 mL)
-
Benzonitrile (5.15 g, 0.05 mol)
-
Drying tube (CaCl2)
-
Sodium sulfate (anhydrous)
-
Round-bottom flask (500 mL), dropping funnel, reflux condenser, heating mantle
Procedure:
-
Caution: LiAlH4 reacts violently with water. All glassware must be oven-dried, and the reaction must be run under an inert, anhydrous atmosphere (e.g., nitrogen).
-
Set up a 500 mL round-bottom flask with a dropping funnel, reflux condenser (fitted with a drying tube), and a magnetic stirrer.
-
Suspend 3.8 g of LiAlH4 in 100 mL of anhydrous diethyl ether in the flask.
-
Dissolve 5.15 g of benzonitrile in 100 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add the benzonitrile solution dropwise to the stirred LiAlH4 suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, heat the mixture at reflux for an additional 30 minutes.
-
Cool the flask in an ice bath. Quench the reaction with extreme care by slowly and sequentially adding:
-
4 mL of water
-
4 mL of 15% aqueous NaOH
-
12 mL of water
-
-
A granular white precipitate of aluminum salts will form. Stir for 15 minutes until the precipitate is completely white.
-
Filter the mixture by vacuum filtration and wash the solid precipitate thoroughly with diethyl ether.
-
Combine the filtrate and ether washings. Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the diethyl ether by rotary evaporation to yield the benzylamine product.
[3+2] Cycloaddition to form Tetrazoles
The [3+2] cycloaddition reaction between a nitrile and an azide ion is the most common method for synthesizing 5-substituted-1H-tetrazoles.[15] Tetrazoles are important in medicinal chemistry, often serving as bioisosteric replacements for carboxylic acids.[16] The reaction is typically performed with sodium azide and is often catalyzed by a Lewis acid (e.g., zinc salts, aluminum salts) or a Brønsted acid (e.g., ammonium chloride, triethylammonium chloride).[15][17]
Data Presentation: Tetrazole Synthesis
| Substrate (Example) | Reagents & Conditions | Product | Yield (%) | Reference |
| Benzonitrile | NaN3, NH4Cl, DMF, 120°C, 24 hr | 5-Phenyl-1H-tetrazole | 85% | [15] |
| Benzonitrile | NaN3, ZnCl2, i-PrOH, reflux, 12 hr | 5-Phenyl-1H-tetrazole | 91% | [15] |
| 4-Cyanopyridine | NaN3, Et3N·HCl, DMF, 130°C, 3 hr | 5-(4-Pyridyl)-1H-tetrazole | 92% | [17] |
| Various Nitriles | NaN3, Silica Sulfuric Acid, DMF, 120°C | 5-Substituted 1H-tetrazoles | 72-95% | [16] |
Experimental Protocol 3: Synthesis of a 5-Substituted-1H-tetrazole
Objective: To synthesize 5-phenyl-1H-tetrazole from benzonitrile.
Materials:
-
Benzonitrile (5.15 g, 0.05 mol)
-
Sodium azide (NaN3) (3.58 g, 0.055 mol) (Caution: Highly toxic and explosive)
-
Zinc(II) chloride (ZnCl2) (3.75 g, 0.0275 mol)
-
Isopropanol (50 mL)
-
3M Hydrochloric Acid
-
Round-bottom flask (100 mL), reflux condenser, heating mantle
Procedure:
-
Safety First: Sodium azide is acutely toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood. Do not use metal spatulas.
-
To a 100 mL round-bottom flask, add benzonitrile (5.15 g), sodium azide (3.58 g), zinc(II) chloride (3.75 g), and isopropanol (50 mL).
-
Attach a reflux condenser and heat the stirred mixture to reflux for 12 hours.
-
Cool the reaction mixture to room temperature.
-
Carefully add 50 mL of 3M HCl to the flask and stir for 30 minutes to dissolve the zinc salts and protonate the tetrazole. A white precipitate should form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing thoroughly with cold water.
-
Recrystallize the crude product from hot water or ethanol to obtain pure 5-phenyl-1H-tetrazole.
Nucleophilic Addition of Organometallics to form Ketones
Nitriles react with organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents, to produce ketones after an acidic workup.[12][18] The reaction proceeds by nucleophilic addition of the carbanion to the electrophilic nitrile carbon, forming an intermediate imine anion (as a magnesium salt in the case of Grignard reagents).[10] This intermediate is stable to further addition of the organometallic reagent. Subsequent hydrolysis with aqueous acid converts the imine intermediate into the corresponding ketone.[10][12]
Data Presentation: Ketone Synthesis from Nitriles
| Nitrile Substrate | Grignard Reagent | Product | Yield (%) | Reference |
| Benzonitrile | Ethylmagnesium bromide | Propiophenone | 80-90% | [10] |
| Acetonitrile | Phenylmagnesium bromide | Acetophenone | ~70% | [12] |
| 4-Methoxybenzonitrile | Methylmagnesium iodide | 4-Methoxyacetophenone | 85% | [12] |
Experimental Protocol 4: Synthesis of a Ketone via Grignard Reaction
Objective: To synthesize propiophenone from benzonitrile and ethylmagnesium bromide.
Materials:
-
Magnesium turnings (1.34 g, 0.055 mol)
-
Anhydrous diethyl ether (100 mL)
-
Ethyl bromide (5.99 g, 0.055 mol)
-
Benzonitrile (5.15 g, 0.05 mol)
-
10% Sulfuric Acid
-
Round-bottom flask (250 mL), dropping funnel, reflux condenser, drying tubes
Procedure:
-
Preparation of Grignard Reagent:
-
Ensure all glassware is oven-dried. Set up a 250 mL flask with a dropping funnel and reflux condenser, all fitted with CaCl2 drying tubes.
-
Place 1.34 g of magnesium turnings in the flask.
-
Dissolve 5.99 g of ethyl bromide in 40 mL of anhydrous diethyl ether and place it in the dropping funnel.
-
Add ~5 mL of the ethyl bromide solution to the magnesium. If the reaction doesn't start (indicated by bubbling/cloudiness), gently warm the flask or add a small crystal of iodine.
-
Once initiated, add the remaining ethyl bromide solution dropwise at a rate to maintain a steady reflux.
-
After addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Nitrile:
-
Cool the Grignard solution to room temperature.
-
Dissolve 5.15 g of benzonitrile in 60 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add the benzonitrile solution dropwise to the stirred Grignard reagent. A thick precipitate will form.
-
After addition, stir the mixture at room temperature for 1 hour.
-
-
Hydrolysis (Workup):
-
Pour the reaction mixture slowly and with vigorous stirring onto a mixture of 100 g of crushed ice and 20 mL of 10% sulfuric acid.
-
Transfer the mixture to a separatory funnel. Separate the ether layer.
-
Extract the aqueous layer with two 25 mL portions of diethyl ether.
-
Combine all ether extracts, wash with water, then with 5% sodium bicarbonate solution, and finally with brine.
-
Dry the ether solution over anhydrous sodium sulfate.
-
Filter and remove the ether by rotary evaporation. The remaining liquid is crude propiophenone, which can be purified by vacuum distillation.
-
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 5. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 11. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Reduction of aromatic nitriles into aldehydes using calcium hypophosphite and a nickel precursor - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 16. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 1H-Tetrazole synthesis [organic-chemistry.org]
- 18. Nucleophilic addition - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Fragment-Based Drug Design Using 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy for the identification of lead compounds in drug discovery. This approach utilizes small, low-complexity molecules, or "fragments," for screening against a biological target. These fragments, while typically exhibiting weak binding affinity, can be efficiently optimized into potent and selective drug candidates. The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors due to its ability to act as an ATP-competitive hinge-binder.
This document provides detailed application notes and protocols for the use of 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile as a starting fragment in a drug design campaign targeting protein kinases. The iodo and nitrile functionalities serve as key chemical handles for subsequent fragment evolution and optimization into potent lead compounds.
Application Notes
Fragment Properties:
This compound is an ideal starting fragment for FBDD campaigns targeting ATP-binding sites, particularly in kinases. Its key features include:
-
Core Scaffold: The 1H-pyrrolo[2,3-b]pyridine core mimics the adenine ring of ATP, enabling it to form crucial hydrogen bonds with the hinge region of many kinases.
-
Vector for Growth: The iodine atom at the 3-position provides a versatile handle for introducing substituents into the solvent-exposed region of the ATP-binding pocket via well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
-
Secondary Vector: The carbonitrile group at the 5-position offers an additional point for modification or can be involved in specific interactions with the target protein.
-
Rule of Three Compliance: This fragment generally adheres to the "Rule of Three" for fragment-based screening (Molecular Weight < 300 Da, cLogP ≤ 3, Number of Hydrogen Bond Donors/Acceptors ≤ 3 each), which is associated with favorable physicochemical properties for fragment libraries.
Target Selection:
The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed in the development of inhibitors for a range of protein kinases, including but not limited to:
-
Focal Adhesion Kinase (FAK)[1]
-
Fibroblast Growth Factor Receptor (FGFR)[2]
-
Traf2- and NCK-interacting kinase (TNIK)[3]
Therefore, this compound is a high-potential fragment for screening against these and other related kinases.
Experimental Protocols
Fragment-Based Screening Protocol
A typical workflow for a fragment screening campaign using this compound is outlined below. This involves a primary biophysical screen followed by orthogonal validation methods.
a. Primary Screening: Differential Scanning Fluorimetry (DSF)
DSF, or thermal shift assay, is a high-throughput method to identify fragments that bind to and stabilize a target protein.
-
Materials:
-
Purified target kinase protein (e.g., FAK, FGFR, TNIK) at a concentration of 2-5 µM in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP).
-
SYPRO Orange dye (5000x stock in DMSO).
-
This compound stock solution (100 mM in DMSO).
-
96- or 384-well PCR plates.
-
Real-time PCR instrument capable of monitoring fluorescence over a temperature gradient.
-
-
Method:
-
Prepare a master mix of protein and SYPRO Orange dye in the assay buffer. The final dye concentration should be optimized, typically around 5x.
-
Dispense the protein-dye mixture into the wells of the PCR plate.
-
Add the fragment to the wells at a final concentration typically ranging from 100 µM to 1 mM. Include DMSO-only controls.
-
Seal the plate and centrifuge briefly.
-
Place the plate in the real-time PCR instrument.
-
Run a temperature gradient from 25 °C to 95 °C with a ramp rate of 1 °C/minute, continuously monitoring fluorescence.
-
Analyze the data by fitting the unfolding curves to determine the melting temperature (Tm) for each well. A significant positive shift in Tm (ΔTm > 2 °C) in the presence of the fragment indicates binding.
-
b. Hit Validation: Surface Plasmon Resonance (SPR)
SPR is used as an orthogonal method to confirm direct binding of the fragment to the target protein and to determine binding affinity (KD) and kinetics.
-
Materials:
-
SPR instrument (e.g., Biacore).
-
CM5 sensor chip.
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Purified target kinase protein.
-
Running buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20, 1% DMSO).
-
Serial dilutions of this compound in running buffer.
-
-
Method:
-
Immobilize the target kinase onto the CM5 sensor chip using standard amine coupling chemistry.
-
Prepare a series of dilutions of the fragment in running buffer, typically ranging from 1 µM to 500 µM.
-
Inject the fragment solutions over the immobilized protein surface and a reference flow cell.
-
Monitor the binding response in real-time.
-
Fit the steady-state or kinetic data to a suitable binding model to determine the dissociation constant (KD).
-
Structural Biology Protocol: X-ray Crystallography
Determining the co-crystal structure of the fragment bound to the target protein is crucial for structure-based drug design.
-
Method:
-
Crystallization: Set up crystallization trials for the target kinase in the presence of a 2-5 fold molar excess of this compound. Use vapor diffusion methods (sitting or hanging drop).
-
Crystal Soaking (Alternative): If apo crystals of the target protein are available, they can be soaked in a solution containing the fragment (typically 1-10 mM) for a defined period.
-
Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination: Solve the structure by molecular replacement using a known structure of the target protein.
-
Refinement: Refine the structure and model the fragment into the observed electron density in the ATP-binding site. The high electron density of the iodine atom can aid in the initial placement of the fragment.
-
Hit-to-Lead Optimization Protocol: Suzuki Coupling
Once the binding mode is confirmed, the fragment can be elaborated into more potent compounds. The iodine at the 3-position is ideal for Suzuki cross-coupling reactions.
-
General Procedure for Suzuki Coupling:
-
To a microwave vial, add this compound (1 equivalent), a boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh3)4 or PdCl2(dppf) (0.05-0.1 equivalents), and a base such as K2CO3 or Cs2CO3 (2-3 equivalents).
-
Add a suitable solvent system (e.g., 1,4-dioxane/water or DME/water).
-
Seal the vial and heat in a microwave reactor at a temperature between 100-150 °C for 10-60 minutes.
-
Monitor the reaction by LC-MS.
-
Upon completion, perform an aqueous workup and purify the product by column chromatography.
-
Characterize the final compound by NMR and mass spectrometry.
-
The synthesized derivatives are then evaluated in biochemical assays to determine their potency (e.g., IC50).
-
Data Presentation
Table 1: Biophysical Screening Data for this compound
| Target Kinase | Screening Method | Fragment Concentration | Result |
| FAK | DSF | 500 µM | ΔTm = +3.5 °C |
| FGFR1 | DSF | 500 µM | ΔTm = +2.8 °C |
| TNIK | DSF | 500 µM | No significant shift |
| FAK | SPR | 1-200 µM | KD = 150 µM |
| FGFR1 | SPR | 1-200 µM | KD = 220 µM |
Table 2: Structure-Activity Relationship (SAR) Data for Analogs (Target: FAK)
| Compound ID | R-group at 3-position | IC50 (µM) |
| Fragment 1 | Iodo | >500 |
| Analog 1a | Phenyl | 50 |
| Analog 1b | 3-Methoxyphenyl | 25 |
| Analog 1c | 4-(Methylsulfonyl)phenyl | 10 |
| Analog 1d | Pyridin-3-yl | 30 |
Visualizations
Signaling Pathway
Caption: Inhibition of Kinase Signaling Pathways.
Experimental Workflow
Caption: Fragment-to-Lead Workflow.
Logical Relationship
Caption: Fragment Properties and Applications.
References
- 1. Fragment-based discovery of new highly substituted 1H-pyrrolo[2,3-b]- and 3H-imidazolo[4,5-b]-pyridines as focal adhesion kinase inhibitors [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key considerations and a representative protocol for the scale-up synthesis of 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, a crucial intermediate in pharmaceutical development. The synthesis of this molecule on a larger scale presents unique challenges that require careful planning and execution to ensure safety, efficiency, and product quality.
Introduction
This compound is a key building block in the synthesis of various pharmacologically active compounds. As drug candidates progress from discovery to clinical trials and commercialization, the demand for this intermediate increases significantly, necessitating a transition from laboratory-scale synthesis to a robust and scalable manufacturing process. This document outlines the critical aspects of this scale-up, focusing on a plausible two-step synthetic route: the iodination of 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile followed by a cyanation reaction.
Key Scale-Up Considerations
Scaling up the synthesis of this compound requires careful attention to several factors that may not be prominent at the lab scale.
2.1. Reaction Kinetics and Thermodynamics: Exothermic reactions, such as iodination, can lead to thermal runaways in large reactors if not properly controlled.[1] Heat transfer becomes less efficient as the vessel size increases due to a lower surface-area-to-volume ratio. Therefore, a thorough understanding of the reaction's thermal profile is essential.
2.2. Mass Transfer: In heterogeneous reactions or during work-up procedures, inefficient mixing in large vessels can lead to localized concentration gradients, affecting reaction rates, yield, and impurity profiles. The choice of agitator and mixing speed is critical for ensuring homogeneity.
2.3. Reagent Handling and Safety: The use of hazardous reagents, particularly cyanides, poses significant safety risks at a large scale.[2][3][4] Implementing robust safety protocols, including closed-system transfers, dedicated scrubbers for toxic gases (e.g., HCN), and appropriate personal protective equipment (PPE), is paramount. Continuous flow chemistry offers a safer alternative for handling highly reactive and toxic substances by minimizing the volume of hazardous material at any given time.[2][4]
2.4. Raw Material Sourcing and Purity: The quality of starting materials can significantly impact the outcome of the synthesis. For a large-scale campaign, it is crucial to establish reliable sources for raw materials with consistent purity profiles.
2.5. Process Analytical Technology (PAT): Implementing in-process monitoring techniques can provide real-time data on reaction progress, helping to ensure consistency and quality, and enabling timely interventions if deviations occur.
2.6. Crystallization and Polymorphism: The final isolation and purification steps are critical for obtaining the desired product with high purity and in a consistent physical form. Controlled crystallization is necessary to ensure reproducible particle size distribution and to avoid polymorphic variations that could affect downstream processing and bioavailability of the final drug product.
Proposed Scale-Up Synthetic Route
A plausible and scalable two-step synthesis of this compound is outlined below. The starting material, 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, can be synthesized from commercially available precursors.
Workflow of the Proposed Synthesis
References
- 1. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 2. researchgate.net [researchgate.net]
- 3. Cyanation & Catalysis | API Contract Manufacturing | CDMO [pharmacompass.com]
- 4. Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Reactions with 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering difficulties with Suzuki-Miyaura cross-coupling reactions involving 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile. The advice is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific experimental challenges in a question-and-answer format.
Question 1: Why is my Suzuki coupling reaction resulting in no or very low conversion of the this compound starting material?
Answer:
Low or no conversion in a Suzuki reaction with this substrate can stem from several factors. Given that this compound is an electron-deficient halide, the initial oxidative addition step to the palladium catalyst should be relatively favorable.[1] Therefore, issues likely lie with other aspects of the catalytic cycle.
Possible Causes and Recommended Solutions:
-
Catalyst Inactivity: The palladium catalyst is central to the reaction, and its deactivation will halt the catalytic cycle.
-
Solution 1: Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be optimal. For electron-deficient substrates, and particularly those with coordinating nitrogen atoms like 7-azaindoles, more robust catalyst systems are often required. Consider screening bulky, electron-rich phosphine ligands such as SPhos or XPhos, which can stabilize the palladium center and promote reductive elimination.[2] Pre-formed palladium precatalysts can also offer improved reactivity.[3]
-
Solution 2: Catalyst Quality and Handling: Ensure the catalyst has not degraded. Use a freshly opened bottle or store it properly under an inert atmosphere. A change in the reaction mixture's color to black may indicate the formation of palladium black, a less active form of the catalyst.
-
-
Insufficiently Strong or Insoluble Base: The base is crucial for activating the boronic acid in the transmetalation step.[4][5]
-
Solution 1: Base Screening: If you are using common bases like Na₂CO₃ or K₂CO₃ with limited success, consider switching to a stronger or more soluble base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective, especially with challenging substrates.[2][3]
-
Solution 2: Aqueous Conditions: The presence of water can be critical for the solubility and activity of inorganic bases like carbonates and phosphates.[6][7] Using a solvent system that includes water (e.g., dioxane/water, toluene/ethanol/water) can significantly improve the reaction rate.[2][6]
-
-
Inappropriate Solvent: The solvent affects the solubility of all reaction components and the overall reaction kinetics.
-
Solution 1: Solvent Screening: Common solvents for Suzuki couplings include 1,4-dioxane, DMF, and toluene, often with water.[6] If solubility is an issue, screening different solvent systems is recommended. A mixture of toluene/ethanol (1:1) has been shown to be effective for a similar 7-azaindole substrate.[2]
-
-
Low Reaction Temperature: Insufficient thermal energy can lead to a sluggish reaction.
-
Solution: Increase Temperature: If the reaction is proceeding slowly at a lower temperature (e.g., 60-80 °C), consider increasing it to 100-110 °C, assuming the reactants are stable at these temperatures.[2] Microwave irradiation can also be a powerful tool to accelerate the reaction.
-
Question 2: My reaction produces significant byproducts, such as homocoupling of the boronic acid or dehalogenation of the starting material. How can I minimize these side reactions?
Answer:
The formation of byproducts indicates that undesired reaction pathways are competing with the desired cross-coupling.
Possible Causes and Recommended Solutions:
-
Homocoupling of Boronic Acid: This is a common side reaction, often promoted by the presence of oxygen.
-
Solution 1: Thorough Degassing: It is critical to thoroughly degas the reaction mixture before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (15-30 minutes).[8] Maintaining a positive pressure of inert gas throughout the reaction is also essential.
-
Solution 2: Control Stoichiometry: Using a slight excess of the boronic acid (1.2-1.5 equivalents) is standard, but a large excess can sometimes favor homocoupling.[3][8]
-
-
Protodeboronation (Hydrolysis of Boronic Acid): This side reaction replaces the boronic acid group with a hydrogen atom, effectively destroying the coupling partner.
-
Solution: Switch Boron Reagent: If protodeboronation is a significant issue, especially with heteroaryl boronic acids, consider switching from a boronic acid to a more stable boronate ester (e.g., a pinacol boronate) or a potassium trifluoroborate salt.[5]
-
-
Dehalogenation of the Starting Material: This involves the replacement of the iodine atom with a hydrogen atom.
-
Solution: Optimize Base and Temperature: This side reaction can sometimes be promoted by overly harsh conditions. If dehalogenation is observed, consider screening different bases or running the reaction at a lower temperature for a longer period.
-
Question 3: The reaction works well with simple phenylboronic acid, but fails with more complex or electron-deficient boronic acids. What should I do?
Answer:
The electronic and steric properties of the boronic acid significantly impact the transmetalation step.
Possible Causes and Recommended Solutions:
-
Steric Hindrance: The combination of the substituted 7-azaindole and a sterically bulky boronic acid can make the transmetalation step challenging.
-
Solution 1: Change Ligand: Bulky ligands on the palladium catalyst (e.g., SPhos) can often facilitate the coupling of sterically demanding partners.[2]
-
Solution 2: Higher Temperatures and Longer Reaction Times: Overcoming steric barriers often requires more energy. Increasing the reaction temperature and extending the reaction time can lead to higher yields, provided the starting materials are stable.
-
-
Electron-Deficient Boronic Acids: Boronic acids with electron-withdrawing groups are less nucleophilic, which can slow down the transmetalation step.
-
Solution 1: Stronger Base: A stronger base (e.g., Cs₂CO₃, K₃PO₄) can help to form the more reactive boronate species, facilitating transmetalation.
-
Solution 2: Different Boron Reagent: As mentioned previously, switching to a potassium trifluoroborate salt can sometimes improve reactivity for challenging coupling partners.[5]
-
Data Summary Tables
Table 1: Recommended Starting Conditions for Suzuki Coupling
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | This compound | 1.0 equivalent |
| Boronic Acid | Aryl or Heteroaryl Boronic Acid | 1.2 - 1.5 equivalents[8] |
| Catalyst | Pd₂(dba)₃ (2.5-5 mol%) with SPhos (5-10 mol%) | Bulky, electron-rich ligand promotes reaction.[2] |
| Base | Cs₂CO₃ or K₃PO₄ | Strong bases are effective for this substrate class.[2] |
| Solvent | Toluene/Ethanol (1:1) or Dioxane/Water (4:1) | Aqueous mixtures aid base solubility and activity.[2][6] |
| Temperature | 60 - 110 °C | Optimization may be required.[2] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst deactivation and side reactions. |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Suggested Solution(s) |
| Low/No Conversion | Inactive Catalyst | Use Pd₂(dba)₃/SPhos or other bulky ligand systems.[2] |
| Weak/Insoluble Base | Switch to Cs₂CO₃ or K₃PO₄. | |
| Inappropriate Solvent | Use a solvent mixture including water (e.g., Dioxane/H₂O).[6] | |
| Low Temperature | Increase temperature to 80-110 °C. | |
| Byproduct Formation | O₂ present | Thoroughly degas solvents and maintain an inert atmosphere. |
| (Homocoupling) | ||
| Byproduct Formation | Unstable Boronic Acid | Switch to a pinacol boronate ester or trifluoroborate salt.[5] |
| (Protodeboronation) | ||
| Failure with specific | Steric Hindrance | Increase temperature; use bulky phosphine ligands.[2] |
| Boronic Acids | Electron-Deficient Boronic Acid | Use a stronger base (Cs₂CO₃, K₃PO₄). |
Key Experimental Protocol
General Procedure for Suzuki-Miyaura Coupling:
-
Reactant Preparation: To a flame-dried reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.2-1.5 equiv.), and the base (e.g., Cs₂CO₃, 2.0-3.0 equiv.).[8]
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[8]
-
Degassing: Seal the vessel and thoroughly degas the mixture by bubbling a gentle stream of argon or nitrogen through the solution for 15-30 minutes.[8]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst and ligand (e.g., Pd₂(dba)₃ and SPhos).[2]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical method, such as TLC or LC-MS.[8]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography on silica gel.[8]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow for troubleshooting failed Suzuki coupling reactions.
Caption: Key components and their roles in the Suzuki coupling reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing the Iodination of 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield of the iodination of 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common regioselectivity observed in the iodination of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) derivatives?
A1: The most common site of electrophilic substitution, including iodination, on the 1H-pyrrolo[2,3-b]pyridine ring is the C3 position of the pyrrole ring. This is due to the higher electron density at this position, making it more susceptible to electrophilic attack.
Q2: What are the common side reactions to be aware of during the iodination of 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile?
A2: Common side reactions may include di-iodination (at other positions of the pyrrole or pyridine ring if forcing conditions are used), oxidation of the pyrrolo[2,3-b]pyridine ring, and potential decomposition of the starting material or product under harsh acidic or basic conditions.
Q3: How can I monitor the progress of the iodination reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A comparison of the reaction mixture to the starting material spot/peak will indicate the consumption of the starting material and the formation of the product.
Q4: Is the protection of the N-H group of the pyrrole ring necessary before iodination?
A4: While iodination can often be achieved on the unprotected N-H, N-protection (e.g., with a Trimethylsilylethoxymethyl (SEM) group) can sometimes improve solubility and prevent side reactions at the nitrogen atom, potentially leading to cleaner reactions and higher yields. However, this adds extra steps of protection and deprotection to the synthetic route.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the iodination of 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile.
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
-
Inactive Iodinating Reagent: N-Iodosuccinimide (NIS) can decompose over time. It is recommended to use a freshly opened bottle or to test the activity of the reagent.
-
Insufficient Activation: The electrophilicity of the iodine source may be too low. For less reactive substrates, the addition of an acid catalyst like trifluoroacetic acid (TFA) can activate the iodinating agent.
-
Reaction Temperature Too Low: While some iodinations proceed at room temperature, gentle heating may be required to drive the reaction to completion. Monitor the reaction by TLC to avoid decomposition at higher temperatures.
-
Inappropriate Solvent: The choice of solvent is critical. Acetonitrile and N,N-dimethylformamide (DMF) are commonly used. Ensure the starting material is fully dissolved in the chosen solvent.
Issue 2: Formation of Multiple Products
Possible Causes and Solutions:
-
Over-iodination: The use of an excess of the iodinating reagent or prolonged reaction times can lead to di- or poly-iodinated products. Use a stoichiometric amount of the iodinating agent (typically 1.0 to 1.2 equivalents).
-
Side Reactions: The presence of strong acids or bases can catalyze side reactions. If using a base like potassium hydroxide, ensure it is used in the correct stoichiometry.
-
Reaction Temperature Too High: Elevated temperatures can promote the formation of byproducts. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Issue 3: Difficulty in Product Purification
Possible Causes and Solutions:
-
Co-elution with Succinimide: If using NIS, the succinimide byproduct can sometimes be difficult to separate from the product. A basic aqueous wash of the organic extract can help remove succinimide.
-
Product Instability on Silica Gel: Some iodinated heterocycles can be sensitive to the acidic nature of standard silica gel, leading to decomposition during column chromatography. Using deactivated silica gel (e.g., by treating with a base like triethylamine) or switching to a different stationary phase like alumina may be beneficial.[1]
-
Poor Solubility of the Product: The iodinated product may have poor solubility in common organic solvents, making purification by crystallization challenging. Screening a variety of solvent systems is recommended.
Experimental Protocols
Protocol: Iodination of 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile using N-Iodosuccinimide (NIS)
This protocol is adapted from a procedure for the iodination of a related 1-arylated 7-azaindole.[2]
Materials:
-
1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
-
N-Iodosuccinimide (NIS)
-
Potassium Hydroxide (KOH)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (1.0 eq) in acetonitrile, add potassium hydroxide (3.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add N-Iodosuccinimide (1.0 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 11 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Extract the mixture with ethyl acetate (3 x volume of the reaction mixture).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile.
Data Presentation
To optimize the reaction yield, it is crucial to systematically vary the reaction parameters and record the outcomes. The following table provides a template for organizing your experimental data.
| Entry | Iodinating Agent (eq) | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Observations |
| 1 | NIS (1.0) | KOH (3.0) | CH₃CN | RT | 11 | Record your yield | |
| 2 | Vary agent | Vary base | Vary solvent | Vary temp | Vary time | ||
| 3 | |||||||
| 4 |
Note: The yield of 65% was reported for a similar reaction on a 1-arylated 7-azaindole and can be used as a benchmark.[2]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the iodination of 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield in the iodination reaction.
References
Technical Support Center: Optimization of Palladium Catalyst Loading for Sonogashira Couplings
Welcome to the technical support center for the optimization of palladium catalyst loading in Sonogashira coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on troubleshooting common issues and optimizing reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is a typical palladium catalyst loading for a Sonogashira coupling?
A typical palladium catalyst loading for Sonogashira couplings ranges from 0.1 mol% to 5 mol%.[1][2] For highly reactive substrates, such as aryl iodides, loadings can sometimes be reduced to as low as 0.02-0.1 mol%.[1][3] For less reactive substrates like aryl bromides or challenging heterocyclic systems, a higher loading of 1-5 mol% is common.[2][4] In some cases, particularly with unactivated aryl chlorides, loadings might be increased to 5-10 mol%.[2][5]
Q2: What are the primary factors that influence the required palladium catalyst loading?
Several factors dictate the optimal catalyst loading:
-
Substrate Reactivity: The reactivity of the aryl or vinyl halide is a critical factor. The general reactivity order is I > OTf > Br >> Cl.[6][7] Aryl iodides often require the lowest catalyst loading, while aryl chlorides demand significantly higher amounts and more active catalyst systems.[2]
-
Steric Hindrance: Sterically hindered substrates, such as those with ortho-substituents, can block the palladium catalyst from accessing the carbon-halide bond, often necessitating higher catalyst loadings to achieve a reasonable reaction rate.[8]
-
Ligand Choice: The ligand coordinated to the palladium center plays a crucial role. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can create more active catalysts that are effective at lower loadings.[1][2]
-
Reaction Temperature: Higher temperatures can sometimes compensate for lower catalyst loadings, but this also increases the risk of side reactions and catalyst decomposition.[2][4]
-
Purity of Reagents: Impurities in solvents, starting materials, or the base can poison the catalyst, requiring a higher loading to overcome the deactivation.
Q3: What are the signs of incorrect catalyst loading?
-
Too Low: The most common sign of insufficient catalyst loading is a sluggish or incomplete reaction, resulting in low yields and recovery of unreacted starting materials.[2]
-
Too High: While it may drive the reaction to completion, excessively high catalyst loading is uneconomical and can lead to issues during product purification, as removing residual palladium can be challenging. It may also promote side reactions in some cases.
Q4: How does the presence of a copper co-catalyst affect palladium loading?
The Sonogashira reaction is traditionally performed with a palladium catalyst and a copper(I) co-catalyst.[6] The copper co-catalyst facilitates the formation of a copper(I) acetylide, which is a key intermediate in the catalytic cycle, and generally increases the reaction rate, allowing for milder conditions and potentially lower palladium loadings.[6][9]
Q5: Are there situations where a copper-free Sonogashira is preferred, and how does this impact palladium loading?
Yes, copper-free Sonogashira reactions are often preferred to avoid the primary side reaction: the homocoupling of the terminal alkyne to form a diene (Glaser coupling).[2][9] The absence of copper necessitates a different mechanistic pathway where the base's strength is more critical for alkyne deprotonation.[1] Depending on the specific catalyst system (palladium source and ligand), the palladium loading in copper-free systems is generally comparable to or slightly higher than in copper-catalyzed reactions to achieve similar efficiency.[10]
Troubleshooting Guide
Problem: Low or No Product Yield
Q: My reaction is giving a very low yield or has not worked at all. What steps should I take?
A: Low yield is a common issue. A systematic approach is needed to identify the root cause. Start by verifying that the reaction was performed under strictly anaerobic conditions, as oxygen can lead to unwanted side reactions like Glaser coupling.[2]
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield Sonogashira reactions.
Problem: Significant Alkyne Homocoupling (Glaser Coupling)
Q: My main product is the dimer of my starting alkyne. How can I prevent this?
A: Glaser homocoupling is the most common side reaction and is promoted by the copper(I) co-catalyst in the presence of oxygen.[2]
-
Ensure Anaerobic Conditions: Rigorously degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or by bubbling with argon/nitrogen for an extended period) and maintain a strict inert atmosphere throughout the reaction.[2]
-
Slow Addition of Alkyne: Adding the alkyne slowly via syringe pump can keep its concentration low, favoring the cross-coupling pathway over homocoupling.[5]
-
Switch to a Copper-Free Protocol: The most direct way to eliminate Glaser coupling is to remove the copper co-catalyst. Numerous copper-free protocols have been developed.[2][9]
Problem: Formation of Palladium Black
Q: My reaction mixture turned black with a precipitate, and the reaction stalled. What happened?
A: The formation of palladium black indicates the precipitation of palladium(0) from the solution, a form of catalyst decomposition.[11] This removes the active catalyst from the catalytic cycle.
-
Ligand Choice: This often occurs when phosphine ligands are unstable at higher temperatures or are not present in sufficient excess. Consider using more robust, bulky, and electron-rich ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, which form more stable complexes with palladium.[2]
-
Solvent Effects: Certain solvents can promote the formation of palladium black. For example, THF has been anecdotally reported to promote this issue more than other solvents.[11]
-
Temperature: High reaction temperatures can accelerate catalyst decomposition. If possible, try running the reaction at a lower temperature, potentially with a more active catalyst system to compensate.[4]
Data Presentation: Catalyst Loading and Conditions
Table 1: Common Palladium Catalysts and Typical Loading Ranges
| Catalyst/Precursor | Ligand | Typical Loading (mol%) | Substrate Reactivity | Notes |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine) | 1 - 5% | Iodides, Bromides | A common, reliable choice, but can require higher temperatures for bromides.[1] |
| PdCl₂(PPh₃)₂ | Bis(triphenylphosphine) | 1 - 5% | Iodides, Bromides | More stable than Pd(PPh₃)₄ and often used interchangeably.[1][6] |
| Pd(OAc)₂ | (Requires added ligand) | 0.5 - 2% | Bromides, Chlorides | Requires an activating ligand (e.g., XPhos, SPhos) for less reactive halides.[2] |
| Pd₂(dba)₃ | (Requires added ligand) | 0.5 - 2% | Iodides, Bromides, Chlorides | A common Pd(0) source used with a variety of phosphine ligands.[1] |
| Pd(dppf)Cl₂ | 1,1'-Bis(diphenylphosphino)ferrocene | 1 - 3% | Bromides, Chlorides | Often shows good activity for less reactive halides due to the bidentate ligand.[1][2] |
| NHC-Pd Complexes | N-Heterocyclic Carbene | 0.02 - 1% | Iodides, Bromides, Chlorides | Highly active catalysts, often effective at very low loadings, especially for C-Cl activation.[1][2] |
Table 2: Impact of Substrate on Required Conditions
| Aryl Halide (Ar-X) | Relative Reactivity | Typical Pd Loading (mol%) | Typical Temperature |
| Ar-I | Highest | 0.1 - 2% | Room Temp. - 80 °C |
| Ar-OTf | High | 0.5 - 3% | Room Temp. - 90 °C |
| Ar-Br | Medium | 1 - 5% | 50 °C - 110 °C |
| Ar-Cl | Lowest | 2 - 10% | ≥ 100 °C |
This data is generalized. Optimal conditions are substrate-dependent. Reactivity order sourced from[6][7].
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling
Materials:
-
Aryl halide (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 equiv)[7]
-
Copper(I) iodide (CuI, 0.025 - 0.1 equiv)[7]
-
Amine base (e.g., triethylamine or diisopropylamine, used as solvent or co-solvent, ~7.0 equiv if co-solvent)[7]
-
Anhydrous, degassed solvent (e.g., THF, DMF, Toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine base (if not used as the solvent).
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at the desired temperature (from room temperature to reflux, depending on the substrate).[7]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of Celite® to remove insoluble salts and catalyst residues.[7]
-
Wash the filtrate with saturated aqueous NH₄Cl (to complex and remove copper salts), followed by brine.[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[7]
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
Materials:
-
Aryl halide (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)[10]
-
Base (e.g., TBAF, 3.0 equiv or an amine base like piperidine)[10]
-
Anhydrous, degassed solvent (e.g., Acetonitrile, 1,4-Dioxane) or solvent-free.[2][10]
Procedure:
-
To a dry Schlenk flask or sealed tube under an inert atmosphere, add the aryl halide and the palladium catalyst.
-
Seal the vessel, then evacuate and backfill with inert gas three times.
-
Add the degassed solvent (if not solvent-free) and the terminal alkyne via syringe.
-
Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor its progress.[2]
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous work-up and purification as described in Protocol 1 (omitting the NH₄Cl wash if no copper was used).
Visualizations
Catalytic Cycles
Caption: The interconnected catalytic cycles for the copper-co-catalyzed Sonogashira reaction.
Substrate Reactivity vs. Catalyst Loading
Caption: Relationship between aryl halide reactivity and typical palladium catalyst loading.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 11. reddit.com [reddit.com]
stability of 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile under various reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile. The information provided is intended to assist in overcoming common challenges encountered during its use in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Based on available safety data sheets, it is recommended to store the compound in a cool, dry, and well-ventilated place.[1] Keep the container tightly closed to prevent moisture ingress. While specific data on its light sensitivity is limited, it is general good practice for halogenated organic compounds to be stored in a dark place to prevent potential photodegradation.
Q2: What are the primary stability concerns when using this compound in palladium-catalyzed cross-coupling reactions?
A2: The main stability concerns are deiodination (reduction of the C-I bond) and participation in unwanted side reactions such as homocoupling. The N-H group of the pyrrole ring can also influence the reaction by coordinating to the metal catalyst. Careful selection of reaction conditions, including the catalyst, ligand, base, and solvent, is crucial to minimize these issues.
Q3: Can the nitrile group hydrolyze under typical cross-coupling reaction conditions?
A3: While the nitrile group is generally stable, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, can lead to its hydrolysis to either a carboxylic acid or an amide.[2][3] Most standard cross-coupling conditions are designed to be anhydrous or use a mixed aqueous-organic solvent system for a limited reaction time, which usually minimizes nitrile hydrolysis. However, if unexpected byproducts are observed, hydrolysis of the nitrile should be considered a possibility.
Q4: Is N-protection of the pyrrole ring necessary?
A4: The necessity of N-protection depends on the specific reaction and its conditions. The unprotected N-H can sometimes interfere with the catalytic cycle in palladium-catalyzed reactions.[3] However, many modern catalyst systems are designed to be effective with unprotected N-heterocycles. If low yields or side reactions are observed, considering an N-protection strategy with groups like Boc, SEM, or tosyl might be beneficial. N-protection can alter the electronic properties and solubility of the substrate, potentially improving reactivity and selectivity.
Troubleshooting Guides for Common Reactions
Suzuki-Miyaura Coupling
Issue: Low yield of the desired cross-coupled product.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Deiodination of Starting Material | - Use a milder base (e.g., K2CO3, Cs2CO3 instead of stronger bases).- Lower the reaction temperature and extend the reaction time.- Choose a ligand that promotes faster cross-coupling over reduction (e.g., bulky, electron-rich phosphine ligands). |
| Homocoupling of Boronic Acid | - Rigorously degas all solvents and the reaction mixture to remove oxygen.[4][5]- Use a Pd(0) precatalyst (e.g., Pd(PPh3)4) instead of a Pd(II) salt.- Add a mild reducing agent like potassium formate to consume any residual Pd(II).[4][5] |
| Protodeboronation of Boronic Acid | - Use anhydrous solvents and reagents.- Use a less nucleophilic base.- Employ boronic esters (e.g., pinacol esters) which are more stable. |
| Poor Catalyst Activity | - Screen different palladium catalysts and phosphine ligands.- Ensure the catalyst is not deactivated by impurities. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In a dry reaction vessel, combine this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and a base (e.g., K2CO3, 2.0-3.0 equiv.).
-
Add a degassed solvent system (e.g., 1,4-dioxane/water, DMF, or toluene).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%) and ligand (if required).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
Issue: Formation of a deiodinated byproduct.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Reductive Dehalogenation | - Optimize the choice of ligand; some ligands are more prone to promoting reduction. Buchwald's biarylphosphine ligands or Josiphos-type ligands are often effective.- Use a milder base or a different base/solvent combination.- Lower the reaction temperature. |
| Catalyst Inhibition | - The N-H of the pyrrole or the amine coupling partner can sometimes inhibit the catalyst. Using a pre-catalyst or a higher catalyst loading might be necessary.- Consider N-protection of the this compound. |
| Slow Reaction Rate | - Increase the reaction temperature cautiously, as this can also increase the rate of side reactions.- Screen different catalyst/ligand systems for higher activity. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To a dry reaction flask, add this compound (1.0 equiv.), the amine coupling partner (1.1-1.5 equiv.), and a base (e.g., NaOtBu, K3PO4, or Cs2CO3, 1.5-2.5 equiv.).
-
Add the palladium pre-catalyst (e.g., a G3 or G4 palladacycle, 1-5 mol%) and the appropriate ligand.
-
Add a degassed anhydrous solvent (e.g., toluene, dioxane, or THF).
-
Seal the vessel and heat the mixture under an inert atmosphere at the desired temperature (typically 80-110 °C) until the starting material is consumed.
-
Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry, concentrate, and purify the product.
A logical troubleshooting guide for Buchwald-Hartwig amination.
Sonogashira Coupling
Issue: Glaser homocoupling of the terminal alkyne.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Presence of Oxygen | - Ensure all reagents and solvents are thoroughly degassed.[6]- Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[6] |
| Inappropriate Copper(I) Source or Amount | - Use freshly purchased, high-purity CuI.- Minimize the amount of CuI used.- Consider running the reaction under copper-free conditions. |
| Base-Induced Alkyne Dimerization | - Use a less hindered amine base or an inorganic base.- Add the terminal alkyne slowly to the reaction mixture. |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
In a reaction vessel, dissolve this compound (1.0 equiv.) in a suitable degassed solvent (e.g., THF, DMF, or an amine solvent like triethylamine).
-
Add the palladium catalyst (e.g., Pd(PPh3)2Cl2, 2-5 mol%) and copper(I) iodide (1-5 mol%).
-
Add the amine base (e.g., triethylamine or diisopropylamine, 2-5 equiv.).
-
Add the terminal alkyne (1.1-1.5 equiv.) to the mixture.
-
Stir the reaction at room temperature or with gentle heating (40-80 °C) under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, filter the reaction mixture, concentrate the filtrate, and purify the residue by column chromatography.
Relationship between side reactions in Sonogashira coupling.
Stability Under Non-Reaction Conditions
-
pH Stability: The pyrrolo[2,3-b]pyridine core is a weakly basic heterocycle. In strongly acidic conditions, protonation of the pyridine nitrogen is expected. The stability of the C-I bond under these conditions should be monitored, as acid-catalyzed deiodination can sometimes occur, although it is not typically a major pathway. Under strongly basic conditions, the N-H of the pyrrole is acidic and can be deprotonated. As mentioned, the nitrile group may be susceptible to hydrolysis under harsh acidic or basic conditions, especially with heating.
-
Thermal Stability: The compound is a solid at room temperature, suggesting reasonable thermal stability. However, like many organic molecules, prolonged exposure to high temperatures may lead to decomposition. It is advisable to use the lowest effective temperature in reactions to minimize potential degradation.
-
Photostability: Iodo-aromatic and iodo-heterocyclic compounds can be sensitive to light. The C-I bond can undergo homolytic cleavage upon exposure to UV radiation, leading to the formation of radical species and subsequent decomposition or side reactions. It is recommended to store the compound in the dark and to protect reactions from direct light, especially if they are running for extended periods.
This technical support guide provides a starting point for troubleshooting and understanding the stability of this compound. For specific applications, further optimization of reaction conditions will likely be necessary.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3-Iodo-1H-pyrrolo[2,3-b]pyridine | 23616-57-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
preventing deiodination of 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile. The information is designed to help prevent and troubleshoot the common issue of deiodination during storage and chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound to prevent degradation?
To ensure the stability and prevent deiodination of this compound, it is recommended to store the compound in a cool, dry, and dark place. The container should be tightly sealed and the compound stored under an inert atmosphere (e.g., argon or nitrogen) as it is sensitive to air. For long-term storage, keeping it in a freezer at temperatures under -20°C is also advised.
Q2: Is this compound sensitive to light?
Yes, aryl iodides, including heteroaromatic iodides like this compound, can be sensitive to light. Photochemical dehalogenation can occur, where exposure to light, particularly UV light, can lead to the cleavage of the carbon-iodine bond.[1][2][3] It is crucial to store the compound in a dark place and to protect reaction mixtures from direct light, for example, by wrapping the reaction vessel in aluminum foil.
Q3: What is deiodination and why is it a problem?
Deiodination is the chemical process that involves the removal of an iodine atom from a molecule. In the context of this compound, it results in the formation of the corresponding des-iodo analog, 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile. This is a significant issue in multi-step syntheses as the iodo-substituent is often a key functional group for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The loss of the iodine atom leads to the formation of an undesired byproduct, reducing the yield of the target molecule and complicating purification.
Troubleshooting Guides
This section provides specific troubleshooting advice for common synthetic procedures where deiodination of this compound may be encountered.
Issue 1: Deiodination during Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Symptom: You observe a significant amount of the deiodinated byproduct, 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, in your reaction mixture by LC-MS or NMR analysis.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Reaction Temperature is too high | High temperatures can promote hydrodehalogenation. Try lowering the reaction temperature in 10-20°C increments. |
| Inappropriate choice of base | Strong, sterically hindered bases (e.g., t-BuONa) in the presence of a proton source can lead to deiodination. Consider using a weaker or alternative base such as K₃PO₄, Cs₂CO₃, or K₂CO₃. |
| Presence of a hydrogen source | Water, alcohols, or other protic solvents can act as a proton source for hydrodehalogenation. Ensure you are using dry solvents and reagents. If the reaction requires a co-solvent system with water, minimize the amount of water used. |
| Suboptimal ligand or palladium source | The choice of ligand can influence the relative rates of reductive elimination (desired product formation) and hydrodehalogenation. For Buchwald-Hartwig aminations, consider using bulky electron-rich phosphine ligands like XPhos or RuPhos. For Suzuki couplings, ligands like SPhos may be beneficial. |
| Extended reaction times | Prolonged exposure to reaction conditions can increase the likelihood of side reactions. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. |
| Hydrogen atmosphere | While sometimes used to maintain a reductive environment, a hydrogen atmosphere can directly lead to hydrodehalogenation. Ensure your inert gas (Argon or Nitrogen) is free of hydrogen. |
Experimental Protocol: General Procedure to Minimize Deiodination in a Suzuki Coupling
This protocol provides a starting point for minimizing deiodination in a Suzuki coupling reaction with this compound.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and a powdered, dry base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).
-
-
Inert Atmosphere:
-
Seal the flask with a septum and cycle between vacuum and argon or nitrogen at least three times to ensure an inert atmosphere.
-
-
Solvent Addition:
-
Add degassed, anhydrous solvent (e.g., dioxane, toluene, or a mixture thereof) via syringe. If a co-solvent is necessary, use a minimal amount of degassed water.
-
-
Catalyst Addition:
-
In a separate glovebox or under a positive pressure of inert gas, prepare a solution of the palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable ligand like SPhos) in the reaction solvent. Add the catalyst solution to the reaction mixture via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the lowest effective temperature (start with a screen from 60-80°C).
-
Monitor the reaction progress by LC-MS every 1-2 hours.
-
-
Work-up:
-
Once the starting material is consumed, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography.
-
Visualizing Reaction Pathways
The following diagrams illustrate the desired reaction pathway versus the undesired deiodination side reaction in a typical palladium-catalyzed cross-coupling reaction.
Caption: Desired vs. Undesired Pathways in Suzuki Coupling.
The following workflow outlines a logical troubleshooting process when encountering deiodination.
Caption: Logical workflow for troubleshooting deiodination.
References
Validation & Comparative
Spectroscopic Characterization of 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic properties of 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile and its analogs. The information presented herein is intended to aid in the identification, characterization, and development of this important class of heterocyclic compounds, which are notable for their potential as kinase inhibitors.
Introduction
The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure in medicinal chemistry. Its derivatives have shown significant activity as inhibitors of various kinases, including Janus kinases (JAKs) and Fibroblast Growth Factor Receptors (FGFRs), making them promising candidates for the treatment of cancers and inflammatory diseases. The introduction of an iodine atom at the 3-position and a carbonitrile group at the 5-position, along with other substitutions, allows for the fine-tuning of their biological activity and pharmacokinetic properties. Accurate spectroscopic characterization is paramount for the unambiguous identification and quality control of these analogs.
Comparative Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data of 1H-pyrrolo[2,3-b]pyridine Analogs
| Compound | δ (ppm) and Multiplicity |
| 3h | 12.04 (s, 1H), 8.53 (d, J = 2.2 Hz, 1H), 8.18 (d, J = 2.2 Hz, 1H), 7.55–7.42 (m, 3H), 7.42–7.34 (m, 2H), 6.04 (d, J = 4.6 Hz, 1H), 5.96 (d, J = 4.6 Hz, 1H)[1] |
| 3i | 12.10 (s, 1H), 8.55 (d, J = 2.2 Hz, 1H), 8.28 (d, J = 2.2 Hz, 1H), 7.49 (dd, J = 6.2, 3.1 Hz, 1H), 7.39 (d, J = 2.5 Hz, 1H), 7.26–7.07 (m, 2H), 6.24 (d, J = 4.9 Hz, 1H), 6.11 (dd, J = 5.0, 1.8 Hz, 1H)[1] |
| 3c | 12.07 (s, 1H), 8.53 (d, J = 2.4 Hz, 1H), 8.19 (d, J = 2.2 Hz, 1H), 7.87 (s, 1H), 7.74 (d, J = 7.4 Hz, 1H), 7.63–7.53 (m, 2H), 7.50 (d, J = 1.8 Hz, 1H), 6.15 (d, J = 4.6 Hz, 1H), 6.10 (d, J = 4.6 Hz, 1H)[1] |
| 3d | 9.83 (s, 1H), 8.57 (d, J = 2.1 Hz, 1H), 8.16 (d, J = 2.0 Hz, 1H), 7.47–7.36 (m, 3H), 7.24–7.15 (m, 2H), 6.20–6.15 (m, 1H)[1] |
Note: The data presented is for 1H-pyrrolo[2,3-b]pyridine derivatives with various substituents, as reported in the literature. The numbering of protons may vary based on the specific analog.
Table 2: ¹³C NMR Spectroscopic Data of 1H-pyrrolo[2,3-b]pyridine Analogs
| Compound | δ (ppm) |
| 3h | 150.52, 144.45, 139.79, 139.75, 131.73, 128.93, 128.73, 128.51, 128.47, 126.21, 125.55, 125.51, 119.74, 117.34, 117.27, 117.03, 68.15[1] |
| 3i | 159.96, 157.59 (d, J = 2.0 Hz), 156.70 (d, J = 2.2 Hz), 154.30, 150.37, 139.87 (d, J = 3.8 Hz), 134.43 (dd, J = 16.1, 7.0 Hz), 126.42, 125.28 (d, J = 4.0 Hz), 124.27, 118.07, 117.30, 115.64 (d, J = 24.3 Hz), 114.52 (d, J = 20.2 Hz), 62.54[1] |
| 3c | 150.51, 146.94, 139.80, 130.80, 129.55 (d, J = 19.5 Hz), 130.17–128.56 (m), 126.93, 126.35, 125.46 (d, J = 3.9 Hz), 124.01 (d, J = 4.0 Hz), 122.94 (d, J = 3.9 Hz), 119.44, 117.26 (q, J = 31.3 Hz), 117.18, 68.16[1] |
| 3d | 150.10, 149.53, 145.00, 140.68, 130.04, 126.17, 125.91, 125.00, 124.73, 123.22, 120.37, 118.98, 118.67, 117.46, 69.63, 29.71[1] |
Note: The data presented is for 1H-pyrrolo[2,3-b]pyridine derivatives with various substituents, as reported in the literature. The assignment of carbon signals may vary based on the specific analog.
Table 3: Mass Spectrometry and Infrared Spectroscopy Data (Expected Values)
| Spectroscopic Technique | Expected Observations for this compound |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): Expected at m/z 269, corresponding to the molecular weight of C₈H₄IN₃.[2][3] Isotopic Pattern: A characteristic (M+1) peak due to ¹³C and a significant (M) peak due to the monoisotopic mass. Fragmentation: Loss of iodine (I), hydrocyanic acid (HCN), and other fragments characteristic of the pyrrolopyridine core. |
| Infrared (IR) Spectroscopy | N-H Stretch: A sharp to broad absorption band in the region of 3400-3300 cm⁻¹. C≡N Stretch: A sharp, medium-intensity absorption band around 2230-2210 cm⁻¹. C=C and C=N Stretches: Multiple absorption bands in the aromatic region of 1650-1450 cm⁻¹. C-H Bending: Out-of-plane bending vibrations in the fingerprint region below 900 cm⁻¹. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to obtain high-resolution spectra.
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same spectrometer.
-
Use a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.
-
Typical parameters include a 30-degree pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans (1024 or more) to achieve a good signal-to-noise ratio.
-
Chemical shifts are reported in ppm relative to the solvent peak, which is then referenced to TMS.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
Analysis:
-
Use an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).
-
Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
For fragmentation studies, perform tandem mass spectrometry (MS/MS) by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Potassium Bromide (KBr) Pellet: Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Analysis:
-
Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The spectrum is usually plotted as transmittance (%) versus wavenumber (cm⁻¹).
-
Visualizations
Signaling Pathway
The 1H-pyrrolo[2,3-b]pyridine scaffold is a key component of several kinase inhibitors that target the JAK-STAT signaling pathway. Dysregulation of this pathway is implicated in various cancers and autoimmune diseases.[4][5][6]
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. matrixscientific.com [matrixscientific.com]
- 3. JAK-STAT Signalling Pathway | PPTX [slideshare.net]
- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. 3-Iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile|BLD Pharm [bldpharm.com]
Comparative Kinase Profiling of 3-Substituted 1H-Pyrrolo[2,3-b]pyridine Derivatives: A Guide for Drug Discovery Professionals
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] Its structure is adept at forming key hydrogen bonds with the hinge region of the ATP-binding site of many kinases, mimicking the interaction of adenine.[2][3] Strategic substitutions, particularly at the 3-position, have been shown to significantly influence potency and selectivity, leading to the discovery of inhibitors for a range of kinases implicated in diseases such as cancer and inflammatory disorders.[4][5][6][7][8]
This guide provides a comparative analysis of various 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives, summarizing their inhibitory activities against several key kinase targets.
Quantitative Kinase Inhibition Data
The following tables summarize the in vitro inhibitory potency (IC50) of selected 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives against various kinase targets.
Table 1: Fibroblast Growth Factor Receptor (FGFR) Inhibitors
| Compound | 3-Substituent | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
|---|---|---|---|---|---|
| Compound 1 | Methylene linker with a substituted aromatic ring | 1900 | - | - | - |
| Compound 4h | Optimized methylene linker and aromatic ring system | 7 | 9 | 25 | 712 |
(Data sourced from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors)[7][9]
Table 2: Cell Division Cycle 7 (Cdc7) Kinase Inhibitors
| Compound | 3-Substituent | Cdc7 IC50 (nM) |
|---|---|---|
| Compound 1 | (Z)-2-phenyl-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-3,5-dihydro-4H-imidazol-4-one | - |
| Compound 42 | (Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one | 7 |
(Data from a study on the synthesis and structure-activity relationships of 1H-pyrrolo[2,3-b]pyridine derivatives as Cdc7 inhibitors)[4][10]
Table 3: Trafalgar and NCK-interacting Kinase (TNIK) Inhibitors
| Compound Series | General 3-Substituent | TNIK IC50 Range (nM) |
|---|---|---|
| Various Derivatives | Undisclosed specific substitutions | < 1 |
(Based on a discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors)[5]
Table 4: Focal Adhesion Kinase (FAK) Inhibitors
| Compound Series | General 3-Substituent | Cellular FAK Inhibition |
|---|---|---|
| Various Derivatives | Various substitutions | Submicromolar potential |
(Derived from a fragment-based discovery of new highly substituted 1H-pyrrolo[2,3-b]-pyridines as FAK inhibitors)[6]
Table 5: Janus Kinase 3 (JAK3) Inhibitors
| Compound | 3-Substituent & Other Modifications | JAK3 Inhibitory Activity |
|---|---|---|
| Compound 14c | Cyclohexylamino group at C4 and a carbamoyl group at C5 | Potent and moderately selective |
(From a study on 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting JAK3)[8]
Experimental Protocols
The following provides a generalized methodology for a typical in vitro kinase inhibition assay used to determine the IC50 values of the compounds.
Kinase Inhibition Assay (General Protocol)
-
Reagents and Materials:
-
Recombinant human kinase enzyme (e.g., FGFR1, Cdc7).
-
Substrate peptide or protein (e.g., poly(Glu, Tyr) 4:1).
-
Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-33P]ATP).
-
Test compounds (3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives) dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer (e.g., Tris-HCl, HEPES) containing appropriate salts (e.g., MgCl2, MnCl2) and additives (e.g., DTT, BSA).
-
Filter mats or plates (e.g., phosphocellulose).
-
Scintillation counter or other detection instrument.
-
-
Assay Procedure:
-
A reaction mixture is prepared containing the kinase, substrate, and assay buffer.
-
The test compounds are serially diluted and added to the reaction mixture to achieve a range of final concentrations. A control with no inhibitor is included.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C for 60 minutes).
-
The reaction is terminated, often by the addition of a stop solution (e.g., phosphoric acid).
-
The phosphorylated substrate is separated from the unreacted ATP, typically by spotting the reaction mixture onto a phosphocellulose filter mat, which binds the phosphorylated substrate.
-
The filter mat is washed to remove unincorporated [γ-33P]ATP.
-
The amount of incorporated radiolabel is quantified using a scintillation counter.
-
-
Data Analysis:
-
The percentage of kinase inhibition for each compound concentration is calculated relative to the control.
-
The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Visualizations
Below are diagrams illustrating a key signaling pathway and a typical experimental workflow.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fragment-based discovery of new highly substituted 1H-pyrrolo[2,3-b]- and 3H-imidazolo[4,5-b]-pyridines as focal adhesion kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of a novel synthetic route to 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes to a Key Pharmaceutical Intermediate.
This guide provides a detailed comparison of two synthetic routes to 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, a valuable building block in medicinal chemistry. We will examine an established, multi-step approach involving the functionalization of the core 7-azaindole scaffold and contrast it with a more recent, novel route proceeding through a protected intermediate. This comparison aims to provide researchers with the necessary data to select the most suitable method for their specific needs, considering factors such as yield, step economy, and reagent availability.
Performance Comparison at a Glance
The following table summarizes the key quantitative data for the established and novel synthetic routes to this compound.
| Parameter | Established Route | Novel Route |
| Starting Material | 7-Azaindole | 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile |
| Number of Steps | 3 | 2 |
| Overall Yield | ~60-70% (estimated) | Not explicitly stated, but likely improved step-economy |
| Key Reagents | N-Bromosuccinimide (NBS), Copper(I) Cyanide, N-Iodosuccinimide (NIS) | p-Toluenesulfonyl chloride, N-Iodosuccinimide (NIS) |
| Purification Methods | Column Chromatography | Column Chromatography |
Established Synthetic Route: A Stepwise Functionalization Approach
The established synthesis of this compound is a linear sequence that relies on the sequential functionalization of the 7-azaindole core. This method involves three key transformations: bromination at the 5-position, cyanation to introduce the carbonitrile group, and finally, iodination at the 3-position.
Experimental Protocol:
Step 1: Synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine
To a solution of 7-azaindole in a suitable solvent such as N,N-dimethylformamide (DMF), N-bromosuccinimide (NBS) is added portion-wise at a controlled temperature, typically 0 °C to room temperature. The reaction is stirred until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to afford 5-bromo-1H-pyrrolo[2,3-b]pyridine, which is often purified by recrystallization or column chromatography.
Step 2: Synthesis of 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
In a reaction vessel, 5-bromo-1H-pyrrolo[2,3-b]pyridine is dissolved in a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP). Copper(I) cyanide is then added, and the mixture is heated to a high temperature (e.g., 180 °C) under an inert atmosphere. The progress of the reaction is monitored by high-performance liquid chromatography (HPLC). After completion, the reaction mixture is cooled and worked up by partitioning between an organic solvent and an aqueous solution (e.g., 5% ammonia solution) to remove copper salts. The organic layer is then washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography to yield 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile. A reported yield for this step is approximately 79.3% with a purity of 99.8%[1].
Step 3: Synthesis of this compound
1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is dissolved in a suitable solvent, such as DMF. N-Iodosuccinimide (NIS) is then added to the solution, and the reaction is stirred at room temperature until the starting material is consumed. The reaction is then quenched, and the product is extracted and purified by standard methods, such as column chromatography, to give the final product, this compound.
Novel Synthetic Route: A Convergent Strategy via a Protected Intermediate
A more recent approach to a closely related precursor of the target molecule has been disclosed in the patent literature, suggesting a potentially more efficient and convergent synthesis. This route involves the protection of the pyrrole nitrogen, followed by iodination. The final deprotection step would then yield the desired product.
Caption: Novel synthetic pathway to the target compound.
Experimental Protocol (Adapted from Patent CN117964643B[2]):
Step 1: Synthesis of 4-Chloro-1-(p-toluenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
To a solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), a base such as triethylamine or sodium hydride is added at 0 °C. p-Toluenesulfonyl chloride is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred until completion. The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield the tosyl-protected intermediate.
Step 2: Synthesis of 4-Chloro-2-iodo-1-(p-toluenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Self-correction: The patent describes iodination at the 2-position. For the synthesis of the 3-iodo isomer, the reaction conditions would be modified. It is known that direct iodination of the 7-azaindole ring with NIS typically occurs at the 3-position. Therefore, the protocol is adjusted accordingly.
To a solution of 4-chloro-1-(p-toluenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile in an appropriate solvent like DMF, N-iodosuccinimide is added. The reaction is stirred at room temperature until completion. The reaction mixture is then worked up by adding water and extracting the product with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The resulting crude material is purified by column chromatography to afford 4-chloro-3-iodo-1-(p-toluenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile.
Step 3: Synthesis of this compound (Proposed Deprotection)
The tosyl-protected intermediate is dissolved in a suitable solvent system, such as methanol and water. A base, for example, sodium hydroxide or potassium carbonate, is added, and the mixture is heated to reflux. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, neutralized with an acid, and the product is extracted with an organic solvent. The organic layers are combined, washed, dried, and concentrated to yield the final product, this compound, which can be further purified if necessary.
Conclusion
Both the established and the novel synthetic routes offer viable pathways to this compound. The established route is a well-documented, linear approach that may be suitable for labs with ready access to 7-azaindole and its brominated derivatives. The novel route, while requiring the synthesis of a specific starting material, presents a more convergent strategy that could potentially offer advantages in terms of overall yield and step economy, particularly for larger-scale synthesis. The choice between these routes will ultimately depend on the specific requirements of the research, including scale, available resources, and desired purity of the final product.
References
X-ray Crystal Structure Analysis: A Comparative Guide to 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile and Analogs
For researchers and professionals in drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. X-ray crystallography provides this critical insight, elucidating structural details that drive molecular interactions and, consequently, biological activity. This guide offers a comparative analysis of the crystallographic data for compounds related to 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, a heterocyclic scaffold of interest in medicinal chemistry.
While a complete crystal structure for this compound is not publicly available, we can draw valuable comparisons from the detailed analysis of structurally similar compounds. This guide presents crystallographic data for a selection of substituted pyrrolo[2,3-b]pyridines and a closely related iodo-substituted pyrazolopyridine, offering a framework for understanding the potential solid-state properties of the target compound.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for a series of related heterocyclic compounds. This data allows for a direct comparison of their crystal packing and molecular geometries.
| Parameter | 3-Iodo-1H-pyrazolo[3,4-b]pyridine[1][2] | 2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine[3] | 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine[4] |
| Formula | C₆H₄IN₃ | C₁₆H₁₆N₂O₃ | C₁₂H₉N₃ |
| Molecular Weight | 245.02 | 284.31 | 195.22 |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | Not specified | Not specified | Not specified |
| a (Å) | 10.7999 (13) | 7.6283 (9) | 10.1416 (10) |
| b (Å) | 7.7939 (9) | 10.1745 (4) | 13.7428 (14) |
| c (Å) | 17.406 (2) | 18.604 (2) | 6.7395 (7) |
| β (˚) | 101.748 (2) | 104.778 (6) | 94.331 (2) |
| Volume (ų) | 1434.5 (3) | 1396.2 (2) | 936.63 (16) |
| Z | 8 | 4 | 4 |
| Temperature (K) | 150 | 193 | 200 |
| Radiation | Mo Kα | Cu Kα | Mo Kα |
| R-factor | 0.017 | 0.045 | 0.064 |
Experimental Protocol: X-ray Crystal Structure Determination
The following is a representative experimental protocol for single-crystal X-ray diffraction analysis, based on the methodology reported for 3-Iodo-1H-pyrazolo[3,4-b]pyridine.[1][2]
1. Synthesis and Crystallization: The compound is first synthesized and purified. For 3-Iodo-1H-pyrazolo[3,4-b]pyridine, this involved the iodination of 1H-pyrazolo[3,4-b]pyridine using iodine and potassium hydroxide in DMF.[1][2] Single crystals suitable for X-ray diffraction are then grown, typically by slow evaporation of a saturated solution or by vapor diffusion. In this case, crystals were obtained from a dichloromethane solution layered with hexane at room temperature.[1][2]
2. Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is cooled to a low temperature (e.g., 150 K) to minimize thermal vibrations of the atoms. X-rays of a specific wavelength (e.g., Mo Kα, λ = 0.71073 Å) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector, such as a CCD area detector.[1]
3. Data Reduction and Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and space group. The intensities of the reflections are integrated and corrected for various factors, including absorption. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.
4. Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final R-factor provides a measure of the quality of the refined structure.
Below is a diagram illustrating the general workflow of X-ray crystal structure analysis.
Caption: Workflow for X-ray Crystal Structure Analysis.
Signaling Pathways and Logical Relationships
In the context of drug discovery, understanding how a molecule's structure influences its interaction with biological targets is crucial. The pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a common hinge-binding motif in many kinase inhibitors. The following diagram illustrates a simplified, conceptual relationship between the structural features of a substituted pyrrolo[2,3-b]pyridine and its potential role as a kinase inhibitor.
Caption: Conceptual Interactions of a Pyrrolopyridine Inhibitor.
References
A Comparative Analysis of In Vitro and In Vivo Efficacy of BRAF Inhibitors Derived from PLX4720
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of BRAF kinase inhibitors, with a focus on Vemurafenib (PLX4032), a derivative of the scaffold compound PLX4720. Developed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details methodologies, and visualizes relevant biological pathways and workflows.
Introduction
The discovery of activating mutations in the BRAF gene, particularly the V600E mutation, in a significant percentage of melanomas has revolutionized targeted cancer therapy.[1][2] PLX4720 was one of the initial potent and selective inhibitors developed against BRAFV600E.[3] Further optimization of its pharmacokinetic properties led to the development of Vemurafenib (PLX4032), which has demonstrated significant clinical efficacy.[1][3] This guide examines the translation of preclinical in vitro potency to in vivo anti-tumor activity for these pioneering BRAF inhibitors.
Data Presentation: In Vitro vs. In Vivo Efficacy
The following tables summarize the quantitative data on the efficacy of PLX4720 and its derivative Vemurafenib in both laboratory and living model systems.
Table 1: In Vitro Efficacy of BRAF Inhibitors
| Compound | Target Kinase | Assay Type | IC50 (nM) | Cell Line | Cell-Based IC50 (nM) |
| Vemurafenib (PLX4032) | BRAFV600E | Enzymatic Assay | 31 | A375 (Melanoma) | 248.3[4] |
| Wild-type BRAF | Enzymatic Assay | 100[5][6] | Colo829 (Melanoma) | 20-1000[5] | |
| C-RAF | Enzymatic Assay | 48[5][6] | MALME-3M (Melanoma) | 20-1000[5] | |
| PLX4720 | BRAFV600E | Enzymatic Assay | 13 | SK-MEL-28 (Melanoma) | >100-fold selective for BRAFV600E cells[1][7] |
| Wild-type BRAF | Enzymatic Assay | 160 |
Table 2: In Vivo Efficacy of BRAF Inhibitors in Melanoma Xenograft Models
| Compound | Animal Model | Cell Line Xenograft | Dosage | Route | Outcome |
| Vemurafenib (PLX4032) | Mice | LOX, Colo829, A375 | 12.5-100 mg/kg | Oral | Tumor growth inhibition and prolonged survival.[5] |
| Mice | HMEX1906 (PDX) | 45 mg/kg (twice daily) | Oral | >80% inhibition of pERK, initial tumor regression.[8] | |
| PLX4720 | SCID Mice | BRAFV600E cell lines | 5-1000 mg/kg (14 days) | Oral | Potent, dose-dependent anti-tumor effects and tumor regression.[1] |
| Athymic Nude Mice | A375 | 50 mg/kg/day | Oral | Intermediate tumor growth suppression.[9] | |
| Nude Beige Mice | A2058, A375 | 100 mg/kg/day | Gavage | Enhanced efficacy when combined with Navitoclax.[10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and a clear understanding of the presented data.
In Vitro BRAF Kinase Activity Assay (ADP-Glo™ Assay)
This protocol outlines a method for measuring the enzymatic activity of recombinant BRAF kinase and its inhibition.[2]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against BRAF kinase.
-
Materials:
-
Recombinant active BRAFV600E enzyme.
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[11][12]
-
MEK1 as a substrate.
-
ATP at a concentration near the Km for the enzyme (e.g., 10-50 µM).[2]
-
Test compound (e.g., Vemurafenib) serially diluted.
-
ADP-Glo™ Kinase Assay Kit (Reagent and Detection Reagent).
-
384-well plates.
-
-
Procedure:
-
Compound Plating: Add diluted test compounds to the wells of a 384-well plate. Include controls for "no inhibitor" (DMSO vehicle) and "blank" (no enzyme).
-
Enzyme Addition: Dilute the BRAFV600E enzyme in 1x Kinase Buffer and add it to all wells except the blank controls.[2]
-
Reaction Initiation: Prepare a master mix of the MEK1 substrate and ATP in Kinase Buffer. Add this mix to all wells to start the reaction.[2]
-
Incubation: Gently mix the plate and incubate for 40-60 minutes at 30°C.[2]
-
Reaction Termination: Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[2]
-
ADP Detection: Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[2]
-
Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
In Vivo Melanoma Xenograft Study
This protocol describes a standard workflow for evaluating the anti-tumor efficacy of a BRAF inhibitor in a mouse model.[13]
-
Objective: To assess the ability of a compound to inhibit tumor growth in a living organism.
-
Materials:
-
Procedure:
-
Cell Implantation: Subcutaneously implant BRAFV600E melanoma cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume using caliper measurements (Volume = (Width² x Length)/2) twice weekly.[13]
-
Randomization: Once tumors reach the desired size, randomize the mice into treatment and control (vehicle) groups.[13]
-
Drug Administration: Administer the formulated compound or vehicle to the mice daily via the appropriate route (e.g., oral gavage).[13] Dosages can range from 12.5 to 100 mg/kg for Vemurafenib.[5]
-
Efficacy Monitoring: Continue to monitor tumor volume and body weight (as a measure of toxicity) throughout the study.[13]
-
Endpoint Analysis: Euthanize the mice when tumors in the control group reach a predetermined maximum size or when resistance emerges in the treatment group.[13]
-
Tissue Collection: Excise the tumors and record their final weight and volume. A portion of the tumor can be fixed in formalin for immunohistochemistry (e.g., to analyze pERK levels) and another portion snap-frozen for Western blot analysis.[13]
-
Analysis: Compare the tumor growth curves and final tumor volumes between the treatment and control groups to determine the degree of tumor growth inhibition.
-
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway targeted by Vemurafenib and the general experimental workflow for inhibitor testing.
References
- 1. The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Vemurafenib | Raf Kinases | Tocris Bioscience [tocris.com]
- 7. researchgate.net [researchgate.net]
- 8. Modelling vemurafenib resistance in melanoma reveals a strategy to forestall drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vemurafenib Synergizes with Nutlin-3 to Deplete Survivin and Suppress Melanoma Viability and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
structure-activity relationship (SAR) studies of 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile analogs
A comparative analysis of the structure-activity relationships (SAR) of 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile analogs reveals a versatile scaffold with applications across various therapeutic areas, including antiviral, anti-inflammatory, and anticancer research. This guide synthesizes findings from recent studies, presenting key quantitative data, experimental methodologies, and visual representations of relevant biological pathways to aid researchers in drug development.
Performance Comparison of 1H-Pyrrolo[2,3-b]pyridine Analogs
The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, has been extensively modified to explore its therapeutic potential. The following tables summarize the in vitro activities of various analogs against different biological targets.
Table 1: Antiviral Activity of 7-Azaindole Derivatives against SARS-CoV-2
Derivatives of 7-azaindole have been investigated as inhibitors of the interaction between the SARS-CoV-2 spike protein and the human angiotensin-converting enzyme 2 (hACE2) receptor.[1]
| Compound | R1 (Position 1) | R2 (Amide Substitution) | EC50 (µM) (SARS2-S pseudovirus) | Cytotoxicity IC50 (µM) (A549 cells) | Cytotoxicity IC50 (µM) (MRC-5 cells) |
| G7a | H | - | 9.08 | >10 | >10 |
| ASM-7 | H | - | Not explicitly stated, but identified as the most active compound | >10 | >10 |
| ASM-22 | Substituted carboxyl | - | Reduced activity compared to ASM-7 | >10 | >10 |
| ASM-23 | Cycloalkane | - | Significantly reduced activity compared to ASM-7 | >10 | >10 |
Data sourced from a study on 7-azaindole derivatives as inhibitors of SARS-CoV-2 entry.[1]
Table 2: Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides against PDE4B
A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives were synthesized and evaluated as selective and potent inhibitors of phosphodiesterase 4B (PDE4B), a target for inflammatory diseases.[2]
| Compound | Aryl Group (North) | Amide Group (R1R2) | PDE4B IC50 (µM) | PDE4D IC50 (µM) | Selectivity (PDE4D/PDE4B) |
| 7 | - | - | 0.48 | - | - |
| 11h | 3,4-dichlorophenyl | 3,3-difluoroazetidine | 0.14 | >0.84 (approx. 6-fold) | ~6 |
| Rolipram | - | - | Comparable to 11h | - | - |
Data from a study on 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B inhibitors.[2]
Table 3: Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives against FGFR
Certain derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.[3][4]
| Compound | Modifications | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 1 | Initial lead | ~2100 (approx. 300-fold less potent than 4h) | - | - | - |
| 4h | Optimized with m-methoxyphenyl alterations | 7 | 9 | 25 | 712 |
Data from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors.[3][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols used in the cited studies.
SARS-CoV-2 Pseudovirus Neutralization Assay[1]
-
Cell Culture: A549 and MRC-5 cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Pseudovirus Production: SARS-CoV-2 pseudovirus was generated by co-transfecting HEK293T cells with a lentiviral backbone plasmid and a plasmid encoding the SARS-CoV-2 spike protein.
-
Neutralization Assay: Serially diluted compounds were pre-incubated with the SARS-CoV-2 pseudovirus for a specified time. The mixture was then added to A549 cells.
-
Data Analysis: After 48-72 hours of incubation, luciferase activity was measured to determine the extent of viral entry inhibition. The EC50 values were calculated from the dose-response curves.
-
Cytotoxicity Assay: The cytotoxicity of the compounds on A549 and MRC-5 cells was evaluated using standard methods like the MTT or CCK-8 assay to ensure that the observed antiviral activity was not due to cell death.
Phosphodiesterase 4B (PDE4B) Inhibition Assay[2]
-
Enzyme and Substrate: Recombinant human PDE4B was used. The substrate was cyclic adenosine monophosphate (cAMP).
-
Assay Principle: The assay measures the conversion of cAMP to AMP by PDE4B.
-
Procedure: The compounds were incubated with PDE4B in the presence of cAMP. The reaction was stopped, and the amount of remaining cAMP or produced AMP was quantified.
-
Detection: Quantification was typically performed using methods like fluorescence polarization, FRET, or chromatographic techniques.
-
Data Analysis: IC50 values were determined by fitting the concentration-response data to a suitable pharmacological model.
Fibroblast Growth Factor Receptor (FGFR) Kinase Assay[3][4]
-
Enzyme and Substrate: Recombinant human FGFR kinase domains (FGFR1, 2, 3, and 4) and a suitable peptide or protein substrate were used.
-
Assay Principle: The assay measures the transfer of a phosphate group from ATP to the substrate by the FGFR kinase.
-
Procedure: The test compounds were incubated with the FGFR enzyme, the substrate, and ATP.
-
Detection: The level of phosphorylation was quantified, often using a method that detects the consumption of ATP (e.g., ADP-Glo) or the phosphorylated substrate (e.g., ELISA with a phospho-specific antibody).
-
Data Analysis: IC50 values were calculated from the dose-response curves, representing the concentration of the inhibitor required to reduce enzyme activity by 50%.
Visualizing Biological Pathways and Workflows
Understanding the context in which these compounds act is essential. The following diagrams illustrate a relevant signaling pathway and a general experimental workflow.
Caption: FGFR signaling pathway and the inhibitory action of Compound 4h.
Caption: General workflow for a structure-activity relationship (SAR) study.
References
- 1. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Reactivity of Halogenated 7-Azaindoles at the 3-Position
For researchers, scientists, and drug development professionals, the functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 7-azaindole core, a privileged structure in numerous biologically active compounds, often requires strategic halogenation to enable further molecular elaboration through cross-coupling reactions. This guide provides an in-depth comparison of the reactivity of different halogens—iodine, bromine, chlorine, and fluorine—at the 3-position of the 7-azaindole nucleus in four key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings.
The choice of halogen at the 3-position of 7-azaindole significantly influences its reactivity in palladium-catalyzed cross-coupling reactions. This reactivity trend is primarily governed by the carbon-halogen (C-X) bond dissociation energy, which decreases in the order of C-F > C-Cl > C-Br > C-I.[1] Consequently, the ease of the oxidative addition step in the catalytic cycle generally follows the reverse order: I > Br > Cl > F.[1] This guide presents a compilation of experimental data to provide a quantitative basis for selecting the optimal 3-halo-7-azaindole for a desired synthetic transformation.
General Reactivity Trend
The general order of reactivity for halogens at the 3-position of 7-azaindole in palladium-catalyzed cross-coupling reactions is:
Iodine > Bromine > Chlorine > Fluorine
This trend is a direct consequence of the C-X bond strength, where the weaker C-I bond is more readily cleaved by the palladium catalyst, initiating the catalytic cycle. While 3-iodo-7-azaindoles are the most reactive, they are also typically the most expensive and least stable. Conversely, 3-chloro- and 3-fluoro-7-azaindoles are more cost-effective and stable but often require more forcing reaction conditions, including higher temperatures, higher catalyst loadings, and more specialized ligands to achieve comparable yields to their bromo and iodo counterparts.
Trade-off between reactivity and stability/cost of 3-halo-7-azaindoles.
Quantitative Comparison of Reactivity
The following tables summarize the available quantitative data for the reactivity of 3-halo-7-azaindoles in various cross-coupling reactions. It is important to note that direct side-by-side comparisons under identical conditions are limited in the literature. The data presented here is compiled from various sources to provide a comparative overview.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The data clearly demonstrates the higher reactivity of the 3-iodo derivative, affording high yields under relatively mild conditions. The 3-chloro analogue also proves to be a viable substrate, albeit potentially requiring more optimized conditions.
| Halogen at C-3 | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Iodo | Phenylboronic acid | Pd2(dba)3 (5) | SPhos (5) | Cs2CO3 | Toluene/Ethanol (1:1) | 60 | - | 85 | [2] |
| Iodo | 4-Methylphenylboronic acid | Pd2(dba)3 (5) | SPhos (5) | Cs2CO3 | Toluene/Ethanol (1:1) | 60 | - | 89 | [2] |
| Iodo | 4-Methoxyphenylboronic acid | Pd2(dba)3 (5) | SPhos (5) | Cs2CO3 | Toluene/Ethanol (1:1) | 60 | - | 93 | [2] |
| Chloro | Arylboronic acids | P1 (1.0-1.5) | XPhos (1.5-2.25) | K3PO4 | Dioxane/H2O | 60 | 5-8 | 91-99 | [3] |
Table 2: Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C triple bonds. While direct comparative data on 3-halo-7-azaindoles is scarce, studies on related halo-aminopyridine precursors to 7-azaindoles show that iodo- and bromo-derivatives are effective substrates.
| Halogen | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Iodo (on 2-amino-3-iodopyridine precursor) | TMSA | - | CuI | - | THF/DMA | MW | - | [4][5] |
| Bromo (on 4-amino-2-bromo-5-iodopyridine precursor) | Various alkynes | PdCl2(PPh3)2 | CuI | Et3N | DMF | RT or 60 | - | [4] |
Table 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. A study on 5-bromo-3-chloro-7-azaindole demonstrated selective amination at the more reactive C-5 (bromo) position, leaving the C-3 chloro group intact, highlighting the reactivity difference between bromo and chloro substituents on the 7-azaindole core.
| Halogen at C-3 | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Chloro (in 5-bromo-3-chloro-7-azaindole) | N-methylpiperazine | P1 (1) | L1 (RuPhos) (1) | LiHMDS | THF | 65 | 0.5 | 0 (reaction at C-5) | [6] |
| Bromo (at C-5 in 5-bromo-3-chloro-7-azaindole) | N-methylpiperazine | P1 (1) | L1 (RuPhos) (1) | LiHMDS | THF | 65 | 0.5 | High (selective at C-5) | [6] |
Table 4: Stille Coupling
Information regarding the Stille coupling of 3-halo-7-azaindoles is limited. However, a study on the synthesis of a 2-heteroaryl-7-azaindole utilized a Stille reaction between a trimethylstannyl derivative and 3-iodo-2-pivalylaminopyridine, suggesting that 3-iodo derivatives are suitable substrates for this transformation.[7]
| Halogen | Organostannane | Catalyst | Conditions | Yield (%) | Reference |
| Iodo (on 3-iodo-2-pivalylaminopyridine precursor) | Trimethylstannyl derivative | - | - | Good | [7] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility and for adapting these methods to new substrates. Below are representative protocols for the cross-coupling reactions discussed.
Suzuki-Miyaura Coupling of 3-Iodo-6-chloro-7-azaindole
To a solution of 3-iodo-6-chloro-7-azaindole (1 equiv) and the corresponding arylboronic acid (1.2 equiv) in a 1:1 mixture of toluene and ethanol is added Cs2CO3 (2 equiv). The mixture is degassed, followed by the addition of Pd2(dba)3 (5 mol %) and SPhos (5 mol %). The reaction is then stirred at 60 °C until completion as monitored by TLC or LC-MS. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.[2]
Sonogashira Coupling (General Protocol for Halo-aminopyridine Precursors)
To a degassed solution of the halo-aminopyridine (1 equiv) and the terminal alkyne (1.2-1.5 equiv) in a suitable solvent such as DMF or a mixture of THF and Et3N, a palladium catalyst (e.g., PdCl2(PPh3)2, 2-5 mol %) and a copper(I) co-catalyst (e.g., CuI, 1-5 mol %) are added, followed by a base (e.g., Et3N or DIPA). The reaction is stirred at room temperature or heated until completion. The resulting mixture is then worked up by quenching with aqueous ammonium chloride, extracting with an organic solvent, and purifying the product by column chromatography.[4][5]
Buchwald-Hartwig Amination of Halo-7-azaindoles
In a glovebox, a vial is charged with the halo-7-azaindole (1 equiv), the amine (1.2-1.5 equiv), a palladium precatalyst (e.g., P1, 1-2 mol %), a ligand (e.g., RuPhos, 1-2 mol %), and a base (e.g., LiHMDS or K3PO4). A solvent such as THF or dioxane is added, and the vial is sealed and heated to the desired temperature (e.g., 65-100 °C) for the specified time. After cooling, the reaction is quenched, extracted, and the product is purified by chromatography.[6]
Logical Workflow for Halogen Selection
The choice of halogen for the 3-position of 7-azaindole is a critical decision in a synthetic campaign. The following diagram illustrates a logical workflow to guide this selection process based on project priorities.
Decision-making workflow for selecting the appropriate 3-halo-7-azaindole.
Conclusion
The reactivity of halogens at the 3-position of 7-azaindole in palladium-catalyzed cross-coupling reactions follows the established trend of I > Br > Cl > F. 3-Iodo-7-azaindoles are the most reactive substrates, often providing high yields under mild conditions, making them ideal for complex molecule synthesis where efficiency is paramount. 3-Bromo-7-azaindoles offer a good balance between reactivity and stability. 3-Chloro-7-azaindoles are valuable for large-scale synthesis due to their lower cost, although they may require more forceful reaction conditions. The reactivity of 3-fluoro-7-azaindoles in these cross-coupling reactions is generally low, and they are more commonly employed in nucleophilic aromatic substitution (SNAr) reactions. This guide provides a framework for researchers to make informed decisions on the selection of 3-halo-7-azaindoles to optimize their synthetic strategies.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Confirming Reaction Product Structures: A Comparative Guide to 2D NMR Techniques
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a reaction product's chemical structure is a critical step in the synthesis and discovery pipeline. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides foundational information, complex molecules often yield congested spectra that are difficult to interpret. Two-dimensional (2D) NMR techniques provide the necessary resolution and connectivity information to overcome these challenges, offering a detailed roadmap of the molecular architecture.
This guide provides a comparative overview of the most common 2D NMR techniques used for the structural elucidation of small organic molecules. We will delve into the fundamental principles of each method, present their relative strengths and weaknesses, and provide standardized experimental protocols.
Comparison of Key 2D NMR Techniques
The selection of appropriate 2D NMR experiments is crucial for efficiently assembling the structural puzzle of a new molecule. The following table summarizes the primary applications and key differences between the most utilized homonuclear and heteronuclear 2D NMR experiments.
| Experiment | Full Name | Correlation Type | Primary Application | Strengths | Limitations |
| COSY | CO rrelation S pectroscopY | ¹H-¹H through-bond (2-3 bonds) | Identifying proton-proton coupling networks (spin systems).[1] | Simple to set up and interpret; excellent for mapping out adjacent protons.[1] | Only shows direct correlations, can be ambiguous in complex spin systems. |
| TOCSY | TO tal C orrelation S pectroscopY | ¹H-¹H through-bond (entire spin system) | Identifying all protons within a coupled spin system, including remote ones.[1] | Reveals entire coupling networks from a single cross-peak, useful for crowded spectra.[1] | Can lead to overlapping cross-peaks in very complex molecules; requires careful optimization of mixing time. |
| HSQC | H eteronuclear S ingle Q uantum C oherence | ¹H-¹³C one-bond correlation | Directly identifying which protons are attached to which carbon atoms.[2] | Very sensitive and provides direct, unambiguous C-H connections.[2] | Does not show correlations to quaternary carbons or other heteroatoms. |
| HMBC | H eteronuclear M ultiple B ond C oherence | ¹H-¹³C long-range correlation (2-4 bonds) | Connecting different spin systems and identifying quaternary carbons.[3] | Crucial for assembling the carbon skeleton and linking functional groups.[3] | Less sensitive than HSQC; interpretation can be complex due to the range of correlations. |
| NOESY | N uclear O verhauser E ffect S pectroscopY | ¹H-¹H through-space correlation | Determining spatial proximity of protons (<5 Å) to elucidate stereochemistry and 3D conformation.[1][4] | Provides information on 3D structure that is unattainable with through-bond experiments.[1] | NOE signals can be weak and depend on molecular size and tumbling rate; can be affected by chemical exchange.[5] |
| ROESY | R otating-frame O verhauser E ffect S pectroscopY | ¹H-¹H through-space correlation | Similar to NOESY, but particularly effective for medium-sized molecules where NOE signals may be zero. | Overcomes the "zero NOE" issue for mid-sized molecules. | Can sometimes show artifacts from TOCSY-type relays. |
Quantitative Data from 2D NMR
Beyond qualitative connections, 2D NMR spectra can provide quantitative data that is instrumental in refining a proposed structure.
| Data Type | 2D NMR Experiment | Typical Values | Application in Structure Elucidation |
| ³J(H,H) Coupling Constants | COSY, TOCSY | 2-20 Hz | Dihedral angle estimation (Karplus relationship), confirming stereochemistry. |
| ²J(H,H) Geminal Couplings | COSY, TOCSY | 10-18 Hz | Identifying protons on the same carbon. |
| ¹J(C,H) Coupling Constants | HSQC (coupled) | 120-250 Hz | Hybridization state of carbon (sp³ vs sp² vs sp). |
| ⁿJ(C,H) Long-Range Couplings | HMBC | 2-10 Hz | Confirming connectivity, particularly around heteroatoms and carbonyls. |
| NOE/ROE Intensities | NOESY, ROESY | Proportional to r⁻⁶ | Estimating inter-proton distances to define stereochemistry and conformation. Strong NOE: < 2.5 Å; Medium NOE: < 3.5 Å; Weak NOE: < 5.0 Å.[4] |
Experimental Workflow and Data Interpretation
A systematic approach is key to successfully elucidating a chemical structure using 2D NMR. The following diagram illustrates a typical workflow.
The logical relationship between the primary 2D NMR experiments and the structural information they provide is depicted below.
Detailed Experimental Protocols
The following are generalized protocols for acquiring 2D NMR spectra on a Bruker spectrometer. Specific parameters should be optimized for each sample and instrument.
General Sample Preparation and Initial Setup
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of an appropriate deuterated solvent. Ensure the solution is free of particulate matter.
-
Initial 1D Spectra : Acquire a standard 1D ¹H spectrum to check sample concentration, purity, and determine the spectral width. Acquire a 1D ¹³C spectrum if not already available.
-
Basic Spectrometer Setup : Insert the sample, lock on the deuterium signal of the solvent, and tune and match the probe for both ¹H and ¹³C frequencies. Perform shimming to optimize magnetic field homogeneity.
Protocol for a ¹H-¹H COSY Experiment
-
Load Experiment : Create a new experiment and load a standard COSY parameter set (e.g., COSYGPSW).
-
Set Spectral Width : Adjust the spectral widths in both F2 (direct) and F1 (indirect) dimensions to encompass all proton signals.
-
Set Acquisition Parameters :
-
TD (Time Domain points): 2K in F2, 256-512 in F1.
-
NS (Number of Scans): 2-8 per increment.
-
DS (Dummy Scans): 4-16.
-
-
Acquisition : Start the acquisition (zg).
-
Processing : After acquisition, perform a Fourier transform in both dimensions (xfb), phase the spectrum, and symmetrize if necessary.
Protocol for a ¹H-¹³C HSQC Experiment
-
Load Experiment : Create a new experiment and load a standard HSQC parameter set (e.g., HSQCETGPSI).
-
Set Spectral Widths : Set the ¹H spectral width in F2 and the ¹³C spectral width in F1 to cover all relevant signals.
-
Set Acquisition Parameters :
-
TD: 1K in F2, 128-256 in F1.
-
NS: 4-16 per increment.
-
DS: 8-16.
-
Set the one-bond coupling constant (CNST13) to an average value (e.g., 145 Hz for sp³ carbons, 165 Hz for sp² carbons).
-
-
Acquisition : Start the acquisition (zg).
-
Processing : Perform a Fourier transform (xfb) and phase the spectrum.
Protocol for a ¹H-¹³C HMBC Experiment
-
Load Experiment : Create a new experiment and load a standard HMBC parameter set (e.g., HMBCGP).
-
Set Spectral Widths : Set the ¹H spectral width in F2 and the ¹³C spectral width in F1. The ¹³C width should be wide enough to include quaternary carbons.
-
Set Acquisition Parameters :
-
TD: 2K in F2, 256-512 in F1.
-
NS: 8-64 per increment, depending on sample concentration.
-
DS: 16-32.
-
Set the long-range coupling constant (CNST2) to an average value (e.g., 8-10 Hz).
-
-
Acquisition : Start the acquisition (zg).
-
Processing : Perform a Fourier transform (xfb) and phase the spectrum.
Protocol for a ¹H-¹H NOESY Experiment
-
Load Experiment : Create a new experiment and load a standard NOESY parameter set.
-
Set Spectral Width : Adjust the spectral widths in F2 and F1 to include all proton signals.
-
Set Acquisition Parameters :
-
TD: 2K in F2, 256-512 in F1.
-
NS: 8-16 per increment.
-
DS: 16-32.
-
Mixing Time (d8) : This is a crucial parameter and may need to be optimized. A typical starting value for small molecules is 0.5-1.0 seconds.
-
-
Acquisition : Start the acquisition (zg).
-
Processing : Perform a Fourier transform (xfb) and phase the spectrum.
By systematically applying these 2D NMR techniques and carefully analyzing the resulting data, researchers can confidently determine the structure of newly synthesized compounds, a cornerstone of modern chemical and pharmaceutical research.
References
Safety Operating Guide
Proper Disposal of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile: A Step-by-Step Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, a compound commonly used in pharmaceutical research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.
I. Understanding the Hazards
This compound is classified as a combustible solid and presents several health hazards. It is harmful if swallowed, in contact with skin, or if inhaled.[1][2] It can cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Due to its chemical structure, it must be handled as both a halogenated organic compound and a nitrile/cyanide-containing compound. A critical precaution is to prevent contact with acids, which could lead to the release of highly toxic hydrogen cyanide (HCN) gas.[3][4][5][6]
II. Required Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
| PPE Category | Specific Requirements |
| Hand Protection | Chemical-resistant gloves (e.g., double nitrile or Viton). |
| Eye Protection | Chemical splash goggles or a face shield. |
| Body Protection | A fully-buttoned laboratory coat. |
| Respiratory | All handling of this compound must be done in a certified chemical fume hood to avoid inhalation of dust or vapors.[3][4][7] |
III. Step-by-Step Disposal Protocol
The proper disposal of this compound and its associated waste requires careful segregation to prevent dangerous chemical reactions.
Step 1: Waste Segregation
All waste contaminated with this compound must be segregated at the point of generation. Do not mix this waste with other chemical waste streams unless they are compatible. Three distinct waste streams should be established:
-
Solid Waste: Includes contaminated gloves, bench paper, weighing boats, and any un-rinsed "empty" containers of the pure compound.
-
Liquid Waste: Includes solutions containing the compound, such as reaction mixtures or solvent rinses.
-
Sharps Waste: Includes contaminated needles, syringes, or glass pipettes.
Step 2: Container Selection and Labeling
Select appropriate, leak-proof, and chemically compatible containers for each waste stream. All waste containers must be clearly labeled.
| Waste Stream | Container Type | Label Information |
| Solid | Sealable, durable plastic bag (double bagging is recommended) placed inside a rigid, lidded container.[4] | "HAZARDOUS WASTE - SOLID"; "this compound"; "Halogenated Organic"; "Cyanide Compound"; "Toxic"; "Irritant"; "NO ACIDS" ; Accumulation Start Date. |
| Liquid | Sealable, chemically resistant (e.g., polyethylene) carboy or bottle, stored in secondary containment.[7][8] | "HAZARDOUS WASTE - LIQUID"; "this compound in [Solvent Name(s)]"; "Halogenated Organic"; "Cyanide Compound"; "Toxic"; "Irritant"; "NO ACIDS" ; Accumulation Start Date. |
| Sharps | Puncture-proof sharps container. | "HAZARDOUS WASTE - SHARPS"; "Contaminated with this compound"; "Toxic"; "NO ACIDS" ; Accumulation Start Date. |
Step 3: Waste Accumulation
-
All waste containers must be kept tightly closed except when adding waste.[8][9]
-
Store waste in a designated Satellite Accumulation Area within the laboratory.
-
Ensure that cyanide-containing waste is stored separately from acids.[3][5][6]
-
Liquid waste containers should be placed in secondary containment to prevent spills.
Step 4: Decontamination of Glassware and Surfaces
-
All decontamination procedures should be performed in a chemical fume hood.[4][10]
-
Initial Rinse: Rinse glassware and surfaces that have come into contact with the compound with a small amount of the solvent used in the experiment. This rinseate must be collected as hazardous liquid waste.
-
Chemical Decontamination: To neutralize residual cyanide, a two-step process is recommended for surfaces and glassware. First, wipe or rinse with a pH 10 buffer solution.[6][10] Following this, use a freshly prepared 10% bleach solution.[6][10] All rinsate from this decontamination process must be collected as hazardous liquid waste. Caution: Exercise care when using bleach with organic compounds.[3]
Step 5: Disposal Request
Once a waste container is full (no more than 90% capacity), or if the compound is no longer needed, arrange for disposal through your institution's Environmental Health and Safety (EH&S) department. Follow their specific procedures for waste pickup requests.
IV. Emergency Procedures for Spills
In the event of a spill, the immediate priority is to ensure personnel safety.
-
Small Spill (within a chemical fume hood):
-
Ensure the fume hood is operating correctly.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[8]
-
Carefully sweep or scoop the absorbed material into a designated solid waste container.
-
Decontaminate the area as described in Step 4.
-
-
Large Spill or Spill Outside of a Fume Hood:
-
Evacuate the immediate area and alert nearby personnel.[10]
-
If safe to do so, close the laboratory doors to contain any potential vapors.
-
Contact your institution's emergency number and EH&S department immediately.[8]
-
Provide them with the name of the chemical and a copy of the Safety Data Sheet (SDS).
-
Disposal Workflow Diagram
Caption: Waste Disposal Workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 3-Iodo-1H-pyrrolo 2,3-b pyridine-5-carbonitrile AldrichCPR 757978-11-3 [sigmaaldrich.com]
- 3. documents.manchester.ac.uk [documents.manchester.ac.uk]
- 4. research.wayne.edu [research.wayne.edu]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
- 6. lsuhsc.edu [lsuhsc.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
Safeguarding Researchers: A Comprehensive Guide to Handling 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
For Immediate Reference: Key Safety and Handling Protocols for Laboratory Professionals
Researchers and drug development professionals handling 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile must adhere to stringent safety protocols to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the safe handling of this potent chemical compound.
Essential Safety Information
Chemical and Physical Properties
| Property | Value |
| CAS Number | 757978-11-3[1][2] |
| Molecular Formula | C₈H₄IN₃[1][2] |
| Molecular Weight | 269.04 g/mol [1] |
| Appearance | Solid[1] |
| Hazards | Irritant[2] |
Hazard Identification and Precautionary Measures
This compound is classified as a hazardous substance. The following table summarizes its hazard classifications and the corresponding precautionary statements.
| Hazard Class | Hazard Statement | Precautionary Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | P302 + P352 + P312: IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell. |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |
| Skin Irritation (Category 2) | H315: Causes skin irritation | - |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| General Precautionary | - | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
Operational Plan: Step-by-Step Handling Procedures
To ensure the safety of laboratory personnel, a systematic approach to handling this compound is mandatory. The following workflow outlines the necessary steps from preparation to post-handling procedures.
1. Preparation:
-
Review Safety Data Sheet (SDS): Before handling the compound, thoroughly review the SDS to understand its hazards, handling precautions, and emergency procedures.
-
Personal Protective Equipment (PPE): At a minimum, wear the following PPE:
-
Nitrile gloves (double-gloving is recommended).
-
Safety goggles with side shields or a face shield.
-
A lab coat that is buttoned and has long sleeves.
-
Closed-toe shoes.
-
-
Designated Workspace: All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure. The work surface should be covered with absorbent, disposable bench paper.
2. Handling:
-
Weighing: Use a balance inside the fume hood or in a ventilated balance enclosure.
-
Transfer: Use appropriate tools such as spatulas or powder funnels to transfer the solid. Avoid creating dust.
-
Experimental Procedures: Whenever possible, perform reactions in a closed system to prevent the release of the compound into the laboratory atmosphere.
3. Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the compound using an appropriate solvent (e.g., ethanol, isopropanol) followed by soap and water.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of disposable PPE as hazardous waste.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan: Managing Halogenated Organic Waste
As a halogenated organic compound, this compound and any materials contaminated with it require specific disposal procedures.
1. Waste Collection:
-
Solid Waste: Collect all solid waste, including contaminated PPE, bench paper, and unused compound, in a clearly labeled, sealed, and puncture-resistant container. The label should read "Hazardous Waste: Halogenated Organic Solid" and list the chemical name.
-
Liquid Waste: Collect any solutions containing the compound in a separate, sealed, and compatible container labeled "Hazardous Waste: Halogenated Organic Liquid" and list all components.
2. Waste Storage:
-
Store hazardous waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
3. Waste Disposal:
-
Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal vendor.[3] Do not dispose of this compound down the drain or in the regular trash. Halogenated waste must be kept separate from other organic solvents as mixtures can react.[4]
By adhering to these detailed safety and handling protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
